Product packaging for 5-Fluororisperidone(Cat. No.:CAS No. 1199589-74-6)

5-Fluororisperidone

Cat. No.: B583766
CAS No.: 1199589-74-6
M. Wt: 410.493
InChI Key: YNIYHYADOBEXLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Fluororisperidone, also known as this compound, is a useful research compound. Its molecular formula is C23H27FN4O2 and its molecular weight is 410.493. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27FN4O2 B583766 5-Fluororisperidone CAS No. 1199589-74-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-14-17(24)5-6-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIYHYADOBEXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199589-74-6
Record name 5-Fluororisperidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199589746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-FLUORORISPERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK7A3TF01W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Genesis of an Isomer: A Technical Guide to the Synthesis of 5-Fluororisperidone as a Risperidone Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthetic origin of 5-Fluororisperidone, a known impurity in the manufacturing of the atypical antipsychotic drug, Risperidone. Understanding the formation pathways of such process-related impurities is critical for the development of robust control strategies in pharmaceutical manufacturing, ensuring the safety and efficacy of the final drug product. This document provides a detailed overview of the likely synthetic route leading to this compound, supported by experimental protocols, quantitative data, and visual diagrams to elucidate the core chemical transformations and analytical workflows.

The Synthetic Origin of this compound: An Isomeric Impurity

The formation of this compound is not a degradation pathway of Risperidone but rather a process-related impurity that arises from the presence of an isomeric contaminant in a key starting material. The established synthesis of Risperidone involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.

The core of the issue lies in the synthesis of the fluorinated benzisoxazole starting material. The intended isomer is the 6-fluoro derivative. However, due to the nature of electrophilic aromatic substitution reactions used in its synthesis, a positional isomer, 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, can be formed as an impurity. If this isomeric impurity is not adequately removed from the 6-fluoro starting material, it will participate in the subsequent alkylation reaction, leading to the formation of this compound alongside the desired Risperidone.

Key Signaling Pathway: Formation of this compound

cluster_0 Synthesis of Fluorinated Benzisoxazole cluster_1 Risperidone Synthesis 2,4-Difluorobenzoylpiperidine 2,4-Difluorobenzoylpiperidine Cyclization Cyclization 2,4-Difluorobenzoylpiperidine->Cyclization Hydroxylamine Hydroxylamine Hydroxylamine->Cyclization 6-fluoro_SM 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Intended Starting Material) Cyclization->6-fluoro_SM 5-fluoro_impurity 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Isomeric Impurity) Cyclization->5-fluoro_impurity Side Reaction Alkylation Alkylation 6-fluoro_SM->Alkylation 5-fluoro_impurity->Alkylation Pyrido[1,2-a]pyrimidin-4-one_derivative 3-(2-chloroethyl)-2-methyl-6,7,8,9- tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one_derivative->Alkylation Risperidone Risperidone Alkylation->Risperidone This compound This compound (Impurity) Alkylation->this compound

Caption: Formation pathway of this compound from an isomeric impurity in the starting material.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of Risperidone and its impurities, based on available literature.

Table 1: Analytical Method Validation Parameters for Risperidone and Impurities

ParameterMethodConcentration RangeLODLOQRecovery (%)
RisperidoneUPLC0.1 - 1.5 µg/mL0.05 µg/mL0.1 µg/mL98.0 - 102.0
Unspecified ImpuritiesUPLC~1 µg/mL--91.5 ± 0.5
RisperidoneHPLC4.0 - 275.0 µg/mL0.48 µg/mL1.59 µg/mL99.0 - 101.12

Table 2: Chromatographic Parameters for Impurity Analysis

MethodColumnMobile PhaseFlow RateDetection
UPLCACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)Isocratic: Acetonitrile and 50 mM ammonium acetate (22:78, v/v)-UV
UPLCRP-18 (1.7 µm, 100 x 3.5 mm)Gradient: Ammonium acetate buffer (pH 6.8) and Acetonitrile0.5 mL/min260 nm
HPLCWaters XTerra RP8 (5 µm, 250 x 4.6 mm)Isocratic: 10 mM KH2PO4 (pH 3.5), Acetonitrile, Methanol (65:20:15)1.0 mL/min276 nm

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of Risperidone and the this compound impurity.

Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride (with potential for 5-fluoro isomer formation)

This protocol is based on the known "one-pot" synthesis from 4-(2,4-difluorobenzoyl)-piperidine hydrochloride. The formation of the 5-fluoro isomer is a potential side reaction.

Materials:

  • 4-(2,4-difluorobenzoyl)-piperidine hydrochloride

  • Hydroxylamine hydrochloride

  • Potassium hydroxide solution (50% w/w)

  • Methanol

  • Concentrated hydrochloric acid

  • Purified water

Procedure:

  • Dissolve 260.5 g of 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in 1042 g of methanol in a suitable reaction vessel.

  • Add 104.3 g of hydroxylamine hydrochloride to the solution.

  • Slowly add 448 g of 50% potassium hydroxide solution dropwise, maintaining the reaction temperature at 40-45 °C.

  • Maintain the reaction mixture at 40-45 °C for 12 hours with stirring.

  • After the reaction is complete, cool the mixture to below 30 °C.

  • Adjust the pH of the solution to <1 by the dropwise addition of concentrated hydrochloric acid.

  • Cool the mixture to 0-5 °C and hold for 2 hours to allow for precipitation.

  • Filter the solid product and wash the filter cake with purified water.

  • Dry the solid product under vacuum at 80-90 °C to yield a mixture of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and the isomeric 5-fluoro impurity.

Experimental Workflow: Synthesis of Fluorinated Benzisoxazole

Start Start Dissolution Dissolve 2,4-difluorobenzoyl- piperidine HCl in Methanol Start->Dissolution Addition1 Add Hydroxylamine HCl Dissolution->Addition1 Addition2 Add KOH solution (40-45 °C) Addition1->Addition2 Reaction Stir for 12h at 40-45 °C Addition2->Reaction Cooling1 Cool to <30 °C Reaction->Cooling1 Acidification Adjust pH to <1 with HCl Cooling1->Acidification Precipitation Cool to 0-5 °C for 2h Acidification->Precipitation Filtration Filter and wash with water Precipitation->Filtration Drying Dry at 80-90 °C Filtration->Drying Product Mixture of 6-fluoro and 5-fluoro benzisoxazole hydrochlorides Drying->Product End End Product->End

Caption: Workflow for the synthesis of the fluorinated benzisoxazole starting material.

Synthesis of Risperidone (and this compound)

This protocol describes the N-alkylation step which will produce both Risperidone and this compound if the isomeric impurity is present in the starting material.

Materials:

  • 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (containing the 5-fluoro isomer)

  • 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

  • Sodium carbonate

  • Water

  • Isopropanol and Dimethylformamide (for purification)

Procedure:

  • In a 50 mL reaction flask, combine 2.56 g of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (containing the 5-fluoro isomer) and 2.95 g of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Prepare a solution of 8.5 g of sodium carbonate in 25 mL of water and add it to the reaction flask.

  • Heat the mixture to 110-120 °C with stirring for 40 minutes.

  • Cool the reaction mixture to room temperature with continuous stirring to induce precipitation.

  • Filter the precipitate, wash with purified water, and dry to obtain the crude product containing both Risperidone and this compound.

  • The crude product can be purified by recrystallization from a mixture of dimethylformamide and isopropanol.

Analytical Method for the Determination of Risperidone and its Impurities by UPLC

This protocol is a representative method for the analysis of Risperidone and its impurities, including this compound.

Instrumentation and Conditions:

  • Instrument: Ultra-Performance Liquid Chromatography (UPLC) system with UV detection.

  • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 50 mM ammonium acetate (22:78, v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 1 µL.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of Risperidone and any available impurity standards (including this compound) in a suitable diluent (e.g., a mixture of mobile phase A and methanol). Further dilute to a working concentration (e.g., 1.2 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the Risperidone drug substance or product in the diluent to achieve a known concentration.

Procedure:

  • Equilibrate the UPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (diluent), standard solution(s), and sample solution(s) into the chromatograph.

  • Record the chromatograms and integrate the peak areas.

  • Identify the peaks corresponding to Risperidone and this compound based on their retention times compared to the standard.

  • Quantify the amount of this compound impurity in the sample using the peak area response and the concentration of the standard.

Logical Relationship: Analytical Workflow

Start Start SamplePrep Prepare Standard and Sample Solutions Start->SamplePrep SystemEquilibration Equilibrate UPLC System SamplePrep->SystemEquilibration Injection Inject Blank, Standard, and Sample SystemEquilibration->Injection DataAcquisition Acquire Chromatographic Data Injection->DataAcquisition PeakIdentification Identify Peaks by Retention Time DataAcquisition->PeakIdentification Quantification Quantify Impurity Level PeakIdentification->Quantification Report Report Results Quantification->Report End End Report->End

Caption: General workflow for the analytical determination of this compound impurity.

Conclusion

The presence of this compound as an impurity in Risperidone is a direct consequence of the challenges in controlling regioselectivity during the synthesis of the fluorinated benzisoxazole starting material. A thorough understanding of the synthetic pathway and the implementation of stringent analytical controls for starting materials are paramount to minimizing the level of this and other process-related impurities. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to address the formation and control of this compound, ultimately contributing to the quality and safety of Risperidone drug products.

The Inferred Mechanism of Action of 5-Fluororisperidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 5-Fluororisperidone is primarily documented as a fluorinated analog and a known impurity of the atypical antipsychotic drug, risperidone. As of this writing, specific pharmacological data for this compound is not extensively available in the public domain. Therefore, this guide infers the mechanism of action of this compound based on the well-characterized pharmacology of its parent compound, risperidone. The data and experimental protocols presented herein are for risperidone and should be considered as a proxy for the potential activity of this compound, pending specific experimental verification for the fluorinated compound.

Core Mechanism of Action

This compound, as a close structural analog of risperidone, is presumed to share its primary mechanism of action, which involves a combination of potent antagonism at serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors.[1][2] This dual antagonism is a hallmark of atypical antipsychotics and is thought to be central to their therapeutic effects in conditions such as schizophrenia and bipolar disorder.[1][3]

The antipsychotic activity is believed to stem from the blockade of D2 receptors in the mesolimbic pathway, which can alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][2] Concurrently, the potent antagonism of 5-HT2A receptors is thought to modulate dopaminergic activity in other brain regions, potentially contributing to a lower incidence of extrapyramidal side effects compared to first-generation antipsychotics and an efficacy against the negative symptoms of schizophrenia.[1][2]

In addition to its primary targets, risperidone also exhibits high affinity for α1- and α2-adrenergic receptors and histamine H1 receptors, where it also acts as an antagonist.[2] Blockade of these receptors does not directly contribute to the antipsychotic effects but is associated with some of the side effects of the drug, such as orthostatic hypotension and sedation.[3]

Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of risperidone for a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

ReceptorKi (nM)
Serotonin 5-HT2A0.2[2]
Dopamine D23.2[2]
α1A-Adrenergic5[2]
Dopamine D47.3[2]
α2A-Adrenergic16[2]
Histamine H120[2]
Serotonin 5-HT2C50[2]
Dopamine D1240[2]
Serotonin 5-HT1A420[2]
Muscarinic M1>10,000[2]

Signaling Pathways

The interaction of risperidone with its primary targets, the 5-HT2A and D2 receptors, modulates several downstream signaling pathways. Both are G protein-coupled receptors (GPCRs).

  • Dopamine D2 Receptor Antagonism: D2 receptors are typically coupled to Gi/o proteins. Antagonism by risperidone blocks the dopamine-induced inhibition of adenylyl cyclase, leading to a relative increase in cyclic AMP (cAMP) levels. This modulation of the cAMP pathway affects the activity of Protein Kinase A (PKA) and downstream gene transcription.

  • Serotonin 5-HT2A Receptor Antagonism: 5-HT2A receptors are coupled to Gq/11 proteins. Risperidone's antagonism prevents serotonin from activating phospholipase C (PLC), which in turn blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in the release of intracellular calcium and a reduction in the activation of Protein Kinase C (PKC).

D2_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor (Gi/o-coupled) Dopamine->D2R Risperidone Risperidone Risperidone->D2R Antagonism AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Response Cellular Response (Reduced) PKA->Response

Dopamine D2 Receptor Antagonism by Risperidone.

HT2A_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin Serotonin HT2AR 5-HT2A Receptor (Gq/11-coupled) Serotonin->HT2AR Risperidone Risperidone Risperidone->HT2AR Antagonism PLC Phospholipase C HT2AR->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Serotonin 5-HT2A Receptor Antagonism by Risperidone.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the pharmacological profile of a compound like risperidone.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., risperidone) for a target receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • A specific radioligand for the target receptor (e.g., [3H]-ketanserin for 5-HT2A receptors).[4]

  • Test compound at various concentrations.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: A mixture containing the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound is prepared in the assay buffer.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[5]

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[6]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6]

Radioligand_Binding_Workflow A Prepare Assay Mixture: - Cell Membranes - Radioligand - Test Compound B Incubate to Reach Equilibrium A->B C Rapid Filtration B->C D Wash Filters C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis: Calculate IC50 and Ki E->F

Workflow for a Radioligand Binding Assay.
Functional Assay (Calcium Flux)

This assay is used to determine the functional activity of a compound at a Gq/11-coupled receptor, such as the 5-HT2A receptor.

Objective: To measure the ability of a test compound to act as an antagonist by blocking agonist-induced intracellular calcium release.

Materials:

  • Live cells expressing the Gq/11-coupled receptor of interest.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • A known agonist for the receptor.

  • Test compound at various concentrations.

  • Assay buffer.

  • A fluorescence plate reader or flow cytometer.

Procedure:

  • Cell Plating: Cells are plated in a multi-well plate and allowed to adhere.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.[7]

  • Compound Addition: The cells are pre-incubated with varying concentrations of the test compound (the potential antagonist).

  • Agonist Stimulation: A known agonist is added to the wells to stimulate the receptor.

  • Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader or flow cytometer.[7][8]

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium flux is quantified to determine its antagonist potency (e.g., IC50).

Calcium_Flux_Workflow A Plate and Culture Cells Expressing Receptor B Load Cells with Calcium-Sensitive Dye A->B C Pre-incubate with Test Compound (Antagonist) B->C D Stimulate with Agonist C->D E Measure Fluorescence Change (Real-time) D->E F Data Analysis: Determine Antagonist Potency E->F

Workflow for a Calcium Flux Functional Assay.

References

The Pharmacological Profile of 5-Fluororisperidone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available pharmacological and pharmacokinetic data specifically for 5-Fluororisperidone is limited. This guide provides a comprehensive overview of the parent compound, risperidone, to infer a likely profile for its 5-fluoro analog and details the experimental methodologies required for its full characterization.

Introduction

This compound is a fluorinated analog and a known impurity of the atypical antipsychotic drug, risperidone. Structurally, it is a benzisoxazole derivative, closely related to risperidone. Given the structural similarity, it is hypothesized that this compound shares a similar mechanism of action, primarily centered on the antagonism of serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors. Fluorination is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, potentially impacting receptor affinity, metabolic stability, and bioavailability. A thorough understanding of the pharmacological profile of this compound is crucial for assessing its potential biological activity and safety.

Inferred Pharmacological Profile based on Risperidone

The pharmacological profile of this compound is expected to closely resemble that of risperidone. Risperidone is characterized by its high affinity for both 5-HT2A and D2 receptors, with a notably higher affinity for the serotonergic receptor.

Receptor Binding Affinity

The following table summarizes the receptor binding affinities (Ki, in nM) of risperidone for various neurotransmitter receptors. It is anticipated that this compound would exhibit a similar, though not identical, binding profile.

ReceptorRisperidone Ki (nM)
Serotonin 5-HT2A0.12 - 0.54
Dopamine D21.8 - 3.8
α1-Adrenergic0.8 - 1.3
α2-Adrenergic1.1 - 4.2
Histamine H12.1 - 4.9
Serotonin 5-HT1A180 - 460
Serotonin 5-HT2C26 - 58
Dopamine D11400 - 2800
Muscarinic M1> 10,000

Note: The Ki values are compiled from various sources and represent a range of reported values.

In Vitro Functional Activity

Risperidone acts as an antagonist at both 5-HT2A and D2 receptors. Functional assays are employed to determine the potency of this antagonism, typically reported as IC50 or EC50 values.

Assay TypeReceptorRisperidone Potency (IC50/EC50, nM)
Calcium Mobilization5-HT2A1.5 - 10
cAMP InhibitionD25 - 20
Pharmacokinetics

The pharmacokinetic profile of risperidone is well-characterized. It undergoes extensive metabolism, primarily through hydroxylation by the cytochrome P450 2D6 (CYP2D6) enzyme to its major active metabolite, 9-hydroxyrisperidone, which has a similar pharmacological profile to the parent drug.

ParameterRisperidone9-Hydroxyrisperidone
Bioavailability~70%Not applicable
Time to Peak Plasma Concentration (Tmax)1-2 hours3 hours
Half-life (t1/2)~3 hours (extensive metabolizers), ~20 hours (poor metabolizers)~21 hours (extensive metabolizers), ~30 hours (poor metabolizers)
Protein Binding~90%~77%
Volume of Distribution (Vd)1-2 L/kgNot available
Primary Metabolizing EnzymeCYP2D6Not applicable

Experimental Protocols for Pharmacological Characterization

To definitively determine the pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key assays.

Radioligand Receptor Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for human 5-HT2A and D2 receptors.

Materials:

  • Cell membranes expressing recombinant human 5-HT2A or D2 receptors.

  • Radioligands: [3H]-Ketanserin (for 5-HT2A), [3H]-Spiperone or [3H]-Raclopride (for D2).

  • Non-specific binding competitors: Mianserin (for 5-HT2A), Haloperidol (for D2).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Test compound: this compound.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either buffer (for total binding), the non-specific competitor (for non-specific binding), or varying concentrations of this compound.

  • Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound.

  • Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_radioligand_binding cluster_prep Preparation cluster_assay Assay Incubation cluster_measurement Measurement cluster_analysis Data Analysis prep_compound Prepare this compound Dilutions mix Mix Membranes, Radioligand, and Test Compound prep_compound->mix prep_reagents Prepare Membranes, Radioligand, Buffers prep_reagents->mix incubate Incubate to Equilibrium mix->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calculate Calculate Specific Binding count->calculate plot Generate Competition Curve calculate->plot determine Determine IC50 and Calculate Ki plot->determine

Radioligand Binding Assay Workflow

Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This assay measures the ability of a compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production, a downstream signaling event of D2 receptor activation.

Objective: To determine the functional potency (IC50) of this compound as a D2 receptor antagonist.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human D2 receptor.

  • D2 receptor agonist (e.g., Quinpirole).

  • Forskolin (to stimulate cAMP production).

  • Test compound: this compound.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and reagents.

Procedure:

  • Plate the D2-expressing cells in a 96-well plate and culture overnight.

  • Pre-incubate the cells with varying concentrations of this compound for a specified time.

  • Add the D2 agonist (e.g., Quinpirole at its EC80 concentration) and Forskolin to the wells.

  • Incubate for a specified time to allow for cAMP modulation.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log concentration of this compound.

  • Determine the IC50 value, which represents the concentration of this compound that causes a 50% reversal of the agonist-induced inhibition of cAMP production.

experimental_workflow_cAMP_assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement cAMP Measurement cluster_analysis Data Analysis plate_cells Plate D2-expressing Cells culture Culture Overnight plate_cells->culture pre_incubate Pre-incubate with This compound culture->pre_incubate add_agonist Add Agonist (Quinpirole) and Forskolin pre_incubate->add_agonist incubate Incubate add_agonist->incubate lyse Lyse Cells incubate->lyse measure_cAMP Measure cAMP Levels (e.g., HTRF) lyse->measure_cAMP plot Plot Dose-Response Curve measure_cAMP->plot determine_ic50 Determine IC50 plot->determine_ic50

Dopamine D2 cAMP Functional Assay Workflow

Signaling Pathways

The therapeutic effects and side effects of this compound are mediated through its interaction with the signaling pathways of its primary targets, the D2 and 5-HT2A receptors.

Dopamine D2 Receptor Signaling

The D2 receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway is central to the antipsychotic effects of D2 antagonists.

D2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates Dopamine Dopamine Dopamine->D2R Agonist Fluororisperidone This compound Fluororisperidone->D2R Antagonist

Dopamine D2 Receptor Signaling Pathway

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/11-coupled GPCR. Its activation by serotonin stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC), modulating various cellular functions.

s5HT2A_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm s5HT2A 5-HT2A Receptor G_protein Gq/11 Protein s5HT2A->G_protein Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes G_protein->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C DAG->PKC Activates Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., neuronal excitability, neurotransmitter release) PKC->Cellular_Response Phosphorylates Serotonin Serotonin Serotonin->s5HT2A Agonist Fluororisperidone This compound Fluororisperidone->s5HT2A Antagonist

Serotonin 5-HT2A Receptor Signaling Pathway

Conclusion

The Interrelationship of Risperidone, Paliperidone, and 5-Fluororisperidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemical, metabolic, and pharmacological relationships between the atypical antipsychotic risperidone, its active metabolite paliperidone (9-hydroxyrisperidone), and the related compound 5-Fluororisperidone. This document is intended to serve as a comprehensive resource, detailing their metabolic pathways, receptor binding profiles, and the experimental methodologies used to characterize these compounds.

Introduction

Risperidone is a widely prescribed second-generation antipsychotic medication effective in the treatment of schizophrenia and bipolar disorder. Its therapeutic action is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. The clinical effect of risperidone is, in fact, a composite of the parent drug and its primary active metabolite, paliperidone. This compound, a fluorinated analog of risperidone, is recognized primarily as a specified impurity in the manufacturing of risperidone. Understanding the nuances of these three compounds is critical for drug development, quality control, and pharmacological research.

Chemical Structures and Metabolic Relationship

Risperidone is extensively metabolized in the liver by the cytochrome P450 2D6 (CYP2D6) enzyme to form paliperidone through hydroxylation.[1] Paliperidone itself is a pharmacologically active molecule and is marketed as an independent antipsychotic medication.[2] this compound differs from risperidone by the substitution of a hydrogen atom with a fluorine atom on the benzisoxazole ring.

The metabolic conversion of risperidone to paliperidone is a key determinant of its pharmacokinetic profile. Individuals with different CYP2D6 genotypes (e.g., poor, intermediate, extensive, and ultra-rapid metabolizers) will exhibit varying ratios of risperidone to paliperidone, which can influence both efficacy and side-effect profiles.[3]

Below is a diagram illustrating the metabolic pathway from risperidone to paliperidone.

Metabolic Pathway of Risperidone Risperidone Risperidone Paliperidone Paliperidone (9-Hydroxyrisperidone) Risperidone->Paliperidone Hydroxylation CYP2D6 CYP2D6 CYP2D6->Paliperidone

Metabolic conversion of Risperidone to Paliperidone.

Receptor Binding Profiles

The antipsychotic effects of risperidone and paliperidone are mediated through their interaction with various neurotransmitter receptors. Both compounds exhibit high affinity for dopamine D2 and serotonin 5-HT2A receptors. The balance of activity at these two receptors is thought to contribute to the "atypical" profile of these drugs, with a lower incidence of extrapyramidal side effects compared to first-generation antipsychotics.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

ReceptorRisperidonePaliperidoneThis compound
Dopamine D23.13[4]~3-5[2]Data Not Available
Serotonin 5-HT2A0.16[4]~0.3-0.6[5]Data Not Available
Histamine H12.23[4]Higher than RisperidoneData Not Available
Adrenergic α10.8[4]Data Not AvailableData Not Available
Adrenergic α27.54[4]Data Not AvailableData Not Available

Pharmacokinetics

The pharmacokinetic profiles of risperidone and paliperidone are well-characterized. Risperidone is rapidly absorbed orally, with peak plasma concentrations reached within 1-2 hours. The half-life of risperidone is dependent on the patient's CYP2D6 metabolizer status, while paliperidone has a longer half-life. The pharmacokinetics of this compound have not been extensively reported.

Table 2: Comparative Pharmacokinetic Parameters

ParameterRisperidonePaliperidoneThis compound
Bioavailability~70%~28% (oral)Data Not Available
Protein Binding~90%~77%Data Not Available
Half-life (t½)3-20 hours (CYP2D6 dependent)~23 hoursData Not Available
MetabolismPrimarily CYP2D6Minor metabolismData Not Available
ExcretionRenalRenalData Not Available

Signaling Pathways

The antagonism of dopamine D2 and serotonin 5-HT2A receptors by risperidone and paliperidone initiates a cascade of downstream signaling events within neurons. Blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia. 5-HT2A receptor antagonism in the prefrontal cortex may contribute to the improvement of negative and cognitive symptoms by modulating dopamine and other neurotransmitter release. Recent studies have also suggested that risperidone can influence gene expression through epigenetic mechanisms involving the adenylyl cyclase/protein kinase A (AC/PKA) pathway.

Antipsychotic Signaling Cascade cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Downstream Downstream Effects (e.g., Gene Expression) PKA->Downstream Risperidone Risperidone / Paliperidone Risperidone->D2R Antagonism

Simplified Dopamine D2 Receptor Signaling Pathway.

Experimental Protocols

Synthesis of this compound (Hypothetical)

While a specific, detailed protocol for the synthesis of this compound is not publicly available, a plausible route can be adapted from the known synthesis of risperidone. The synthesis would likely involve the N-alkylation of a fluorinated benzisoxazole piperidine intermediate with a pyrido[1,2-a]pyrimidin-4-one side chain.

Key Steps:

  • Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: This intermediate can be prepared from a corresponding fluorinated starting material, following established methods for benzisoxazole ring formation.

  • Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: This side chain is a common intermediate in the synthesis of risperidone.

  • N-Alkylation: The fluorinated benzisoxazole piperidine is reacted with the chloroethyl side chain in the presence of a base (e.g., sodium carbonate) and a catalyst (e.g., potassium iodide) in a suitable solvent (e.g., dimethylformamide) to yield this compound.

  • Purification: The final product would be purified using techniques such as column chromatography and recrystallization.

Hypothetical Synthesis Workflow Intermediate1 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Reaction N-Alkylation Intermediate1->Reaction Intermediate2 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Intermediate2->Reaction Product This compound Reaction->Product Purification Purification (Chromatography, Recrystallization) Product->Purification

Hypothetical Synthesis Workflow for this compound.
Receptor Binding Assay

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.

Protocol Outline (for Dopamine D2 Receptor):

  • Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor are prepared from cultured cells or brain tissue.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate ions is prepared.

  • Radioligand: A radiolabeled ligand with high affinity for the D2 receptor (e.g., [3H]spiperone) is used.

  • Competition Assay:

    • A fixed concentration of the radioligand is incubated with the receptor-containing membranes.

    • Increasing concentrations of the test compound (risperidone, paliperidone, or this compound) are added to compete with the radioligand for binding.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled D2 antagonist (e.g., haloperidol).

  • Incubation and Filtration: The mixture is incubated to reach equilibrium, followed by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 (concentration of test compound that inhibits 50% of specific binding), from which the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

In Vitro Metabolism Assay

In vitro metabolism studies using human liver microsomes are conducted to assess the metabolic stability of a compound and identify the enzymes involved.

Protocol Outline:

  • Microsome Preparation: Human liver microsomes, which contain a high concentration of CYP enzymes, are obtained commercially or prepared from donor liver tissue.

  • Incubation Mixture: The test compound is incubated with human liver microsomes in a phosphate buffer containing a NADPH-generating system (to support CYP enzyme activity).

  • Time Course Experiment: Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched (e.g., with acetonitrile).

  • Sample Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate in vitro half-life and intrinsic clearance.

  • Reaction Phenotyping (Optional): To identify the specific CYP enzymes involved, the assay can be repeated in the presence of selective CYP inhibitors or by using recombinant human CYP enzymes.

Conclusion

Risperidone and its active metabolite paliperidone are cornerstones in the pharmacological management of psychotic disorders, with their clinical actions rooted in a complex interplay with dopamine and serotonin receptors. This compound, while structurally similar, is primarily of interest as a manufacturing impurity. The technical information and experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of these and related compounds. Further research into the pharmacological profile of this compound is warranted to fully elucidate its potential biological activity.

References

In Silico Prediction of 5-Fluororisperidone Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluororisperidone is a fluorinated analog of the atypical antipsychotic drug risperidone. Like its parent compound, it is anticipated to exhibit a complex receptor binding profile, acting as an antagonist at multiple G-protein coupled receptors (GPCRs), primarily the dopamine D2 and serotonin 5-HT2A receptors. The balance of activity at these and other receptors is crucial for its therapeutic efficacy in treating psychiatric disorders, as well as its side-effect profile.

This technical guide provides an in-depth overview of the computational, or in silico, methods used to predict the receptor binding affinity of this compound. It is intended for researchers and professionals in the field of drug discovery and development. The guide will cover the key theoretical concepts, present available quantitative data, detail experimental and computational protocols, and visualize the relevant biological and methodological pathways.

While specific experimental binding data for this compound is not widely available in public databases, this guide will utilize the extensive data for risperidone and its active metabolite, paliperidone (9-hydroxyrisperidone), as a close proxy to illustrate the predictive methodologies. The principles and workflows described herein are directly applicable to the in silico evaluation of this compound.

Receptor Binding Affinity Data (Risperidone and Paliperidone)

The following table summarizes the in vitro binding affinities (Ki values in nM) of risperidone and its active metabolite, paliperidone, for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity. This data is essential for calibrating and validating in silico models.

ReceptorRisperidone Ki (nM)Paliperidone (9-OH-Risperidone) Ki (nM)Reference
Dopamine D23.134.9[1]
Serotonin 5-HT2A0.160.3[1]
Adrenergic α10.81.8[1]
Adrenergic α27.511[1]
Histamine H12.14.8[1]
Dopamine D1380560[1]
Dopamine D310.315[1]
Dopamine D47.38.4[1]
Serotonin 5-HT1A420680[1]
Serotonin 5-HT2C4762[1]
Muscarinic M1>10,000>10,000[1]

Experimental Protocol: Radioligand Binding Assay

The "gold standard" for determining receptor binding affinity is the radioligand binding assay. This experimental technique is crucial for generating the data needed to validate computational predictions.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., human dopamine D2 or serotonin 5-HT2A receptors).

  • A radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]-spiperone for D2 receptors, [3H]-ketanserin for 5-HT2A receptors).

  • Test compound (this compound) at various concentrations.

  • A non-specific binding competitor (e.g., a high concentration of a known antagonist like haloperidol).

  • Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest and prepare a membrane fraction through centrifugation.

  • Assay Setup: In a multi-well plate, combine the receptor-containing membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. The concentration at which the test compound displaces 50% of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Silico Prediction Workflow

The computational prediction of receptor binding involves a multi-step process that leverages structural biology, physics-based simulations, and machine learning.

in_silico_workflow PDB Protein Data Bank (PDB) or Homology Model ReceptorPrep Receptor Preparation (Add Hydrogens, Assign Charges) PDB->ReceptorPrep Ligand This compound 3D Structure LigandPrep Ligand Preparation (Energy Minimization) Ligand->LigandPrep Docking Molecular Docking ReceptorPrep->Docking LigandPrep->Docking Scoring Scoring & Ranking Docking->Scoring MD Molecular Dynamics (Optional Refinement) Scoring->MD BindingAffinity Predicted Binding Affinity (e.g., Binding Energy) Scoring->BindingAffinity MD->BindingAffinity

In Silico Receptor Binding Prediction Workflow

Detailed Computational Protocols

1. Receptor Structure Preparation:

  • Homology Modeling: In the absence of an experimentally determined crystal structure for the target receptor, a homology model can be built. This involves:

    • Identifying a suitable template structure with high sequence similarity from the Protein Data Bank (PDB).

    • Aligning the target receptor's amino acid sequence with the template sequence.

    • Building the 3D model of the target receptor based on the template structure using software like MODELLER or SWISS-MODEL.

    • Validating the quality of the generated model using tools like PROCHECK and Ramachandran plots.

  • Structure Refinement: The prepared receptor structure (from PDB or homology modeling) is further processed by adding hydrogen atoms, assigning partial charges, and removing water molecules and co-factors not relevant to the binding site.

2. Ligand Preparation:

  • A 3D structure of this compound is generated using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • The ligand's geometry is optimized through energy minimization using force fields like MMFF94 to obtain a low-energy conformation.

3. Molecular Docking:

  • Objective: To predict the preferred binding pose of this compound within the receptor's binding site and to estimate the binding affinity.

  • Procedure:

    • Define the binding site on the receptor, often based on the location of known ligands in homologous structures.

    • Use docking software (e.g., AutoDock Vina, Glide, GOLD) to systematically explore different orientations and conformations of the ligand within the binding site.

    • The software employs scoring functions to evaluate the fitness of each pose, considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.

4. Scoring and Analysis:

  • The docking results are ranked based on their predicted binding energies or scores. The pose with the lowest energy is generally considered the most likely binding mode.

  • The predicted binding affinity is compared with experimental data for related compounds (like risperidone) to validate the docking protocol.

5. Molecular Dynamics (MD) Simulation (Optional):

  • For a more refined prediction, the top-ranked ligand-receptor complex from docking can be subjected to MD simulations.

  • MD simulations model the atomic movements over time, providing insights into the stability of the binding pose and allowing for the calculation of binding free energies, which can be more accurate than docking scores.

Signaling Pathways

Understanding the downstream signaling pathways of the target receptors is crucial for interpreting the functional consequences of ligand binding.

Dopamine D2 Receptor Signaling Pathway

The D2 receptor is a G-protein coupled receptor that primarily couples to the Gi/o family of G-proteins. Its activation generally leads to inhibitory downstream effects.

D2_pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to Gi Gi/o G-protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Decreased Neuronal Excitability PKA->CellularResponse Leads to

Dopamine D2 Receptor Signaling Pathway

Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is coupled to the Gq/11 family of G-proteins, and its activation is typically excitatory.

HT2A_pathway Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Binds to Gq Gq/11 G-protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca Stimulates PKC Protein Kinase C DAG->PKC Activates CellularResponse Increased Neuronal Excitability Ca->CellularResponse Leads to PKC->CellularResponse Leads to

References

5-Fluororisperidone: A Technical Overview of a Risperidone-Related Compound

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a consolidated overview of 5-Fluororisperidone, a compound closely related to the atypical antipsychotic medication Risperidone. It is important to note at the outset that this compound is not a developed pharmaceutical agent but is primarily recognized and documented as a specified impurity of Risperidone, designated as Risperidone EP Impurity D [1][2]. Consequently, the body of publicly available information regarding its independent discovery, history, and pharmacological profile is limited. This document summarizes the existing technical data on its chemical properties and its context within the manufacturing and quality control of Risperidone.

Chemical and Physical Properties

The fundamental physicochemical characteristics of this compound have been reported across various chemical databases and supplier specifications. A summary of these properties is presented in the table below for clear reference.

PropertyValueSource(s)
IUPAC Name 3-[2-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one[3]
Synonyms 5-Fluoro Risperidone, Risperidone EP Impurity D, Risperidone 5-Fluoro Isomer[2][3]
CAS Number 1199589-74-6[3]
Molecular Formula C₂₃H₂₇FN₄O₂[3]
Molecular Weight 410.48 g/mol [3]
Melting Point 150-153 °C[2]
Boiling Point (Predicted) 572.4 ± 60.0 °C at 760 mmHg[4]
Density (Predicted) 1.38 ± 0.1 g/cm³[2]
pKa (Predicted) 8.05 ± 0.10[5]
Form Solid (Off-White to Pale Yellow)[2]
Solubility Chloroform (Slightly), Methanol (Slightly, Heated)[2]

Context as a Risperidone Impurity

This compound is structurally very similar to Risperidone, with the key difference being the position of the fluorine atom on the benzisoxazole ring. In Risperidone, the fluorine atom is at the 6-position, whereas in this compound, it is at the 5-position. This positional isomerism suggests that this compound likely arises during the synthesis of Risperidone, potentially from impurities in starting materials or as a byproduct of the primary reaction pathway. The control of such impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product.

G Relationship between Risperidone and this compound Risperidone Risperidone (6-Fluoro Isomer) QC Quality Control (e.g., HPLC) Risperidone->QC Impurity This compound (Risperidone EP Impurity D) (5-Fluoro Isomer) Impurity->QC Synthesis Chemical Synthesis Process Synthesis->Risperidone Primary Product Synthesis->Impurity Byproduct/Impurity

Figure 1: Relationship between Risperidone and this compound.

Synthesis and Characterization

While specific literature detailing the deliberate synthesis of this compound for standalone study is scarce, its synthesis would likely follow a similar pathway to that of Risperidone. The synthesis of Risperidone involves the alkylation of 3-(2-aminoethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one with 3-(1-piperidyl)-6-fluoro-1,2-benzisoxazole. The formation of this compound would presumably result from the use of 3-(1-piperidyl)-5-fluoro-1,2-benzisoxazole as a starting material or an impurity in the 6-fluoro isomer.

The characterization and identification of this compound as an impurity are typically performed using standard analytical techniques in the pharmaceutical industry, such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Reference standards of this compound are commercially available for this purpose, enabling its quantification in batches of Risperidone.

Pharmacological Profile: An Extrapolation

There is a notable absence of published preclinical and clinical data specifically for this compound. Therefore, a detailed discussion of its pharmacology, mechanism of action, and potential therapeutic effects or toxicity is not possible.

However, given its structural similarity to Risperidone, it is plausible that this compound would exhibit some affinity for the same primary targets: serotonin 5-HT₂ₐ and dopamine D₂ receptors[6]. Risperidone is a potent antagonist at both of these receptors, which is central to its antipsychotic activity[7][8]. The change in the fluorine position from the 6th to the 5th carbon on the benzisoxazole ring could potentially alter the binding affinity, selectivity, and pharmacokinetic properties of the molecule. Without experimental data, any discussion on whether these changes would be beneficial or detrimental remains speculative.

Conclusion

This compound is chemically defined and recognized primarily as a process-related impurity in the manufacturing of the widely used antipsychotic drug, Risperidone. While its physicochemical properties are documented, there is no evidence of its development as a standalone therapeutic agent. The scientific literature lacks information on its pharmacological activity, safety profile, and clinical relevance. Its significance is therefore confined to the realm of pharmaceutical analysis and quality control, where it serves as a reference standard to ensure the purity of Risperidone formulations. Future research could potentially explore the pharmacological profile of this and other Risperidone-related compounds to better understand the structure-activity relationships of this class of drugs. However, at present, it remains a compound of analytical, rather than clinical, interest.

References

A Technical Guide to the Metabolic Profiling of 5-Fluororisperidone: A Synthetic Analog of Risperidone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the metabolic considerations for 5-Fluororisperidone. While initially posited as a potential metabolite, publicly available data identifies this compound as a synthetic fluorinated analog of the atypical antipsychotic drug Risperidone, often classified as a process impurity.[1][2][3][4] This document will, therefore, treat this compound as a new chemical entity (NCE) and outline a predictive and experimental framework for its metabolic profiling. By leveraging the extensive metabolic data of its parent analog, Risperidone, we will explore hypothesized metabolic pathways, present relevant quantitative data, and provide detailed experimental protocols for its characterization.

Introduction: Risperidone Metabolism as a Predictive Framework

Risperidone is an atypical antipsychotic that undergoes extensive hepatic metabolism. Its primary metabolic pathway is the alicyclic hydroxylation to 9-hydroxyrisperidone (paliperidone), a metabolite that is pharmacologically active.[5][6] This biotransformation is predominantly mediated by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP3A4.[5][6][7]

Given the structural similarity, the metabolic fate of this compound can be hypothesized by examining the established pathways of Risperidone. The introduction of a fluorine atom on the benzisoxazole ring is a common strategy in medicinal chemistry to modulate metabolic stability. This substitution can block potential sites of metabolism, potentially redirecting the metabolic cascade to other sites on the molecule.

Established Metabolic Pathway of Risperidone

The primary metabolic conversion of Risperidone is shown below. This pathway accounts for a significant portion of its clearance.

Risperidone_Metabolism Risperidone Risperidone Metabolite 9-Hydroxyrisperidone (Paliperidone - Active) Risperidone->Metabolite Alicyclic Hydroxylation Enzymes CYP2D6 (Major) CYP3A4 (Minor) Enzymes->Risperidone

Caption: Metabolic conversion of Risperidone to 9-Hydroxyrisperidone.

Quantitative Data from Parent Drug (Risperidone) Metabolism

Understanding the quantitative aspects of Risperidone's metabolism provides a baseline for designing and interpreting studies on this compound.

Table 1: In Vitro Enzyme Kinetics for 9-Hydroxylation of Risperidone
EnzymeActivity (pmol/pmol CYP/min)RoleReference
CYP2D6 7.5Major[5]
CYP3A4 0.4Minor[5]
CYP3A5 0.2Minor[5]
Data obtained from studies with recombinant human CYP enzymes at a 100 µM Risperidone concentration.[5]
Table 2: Pharmacokinetic Properties of Risperidone and its Major Metabolite
ParameterRisperidone9-HydroxyrisperidoneReference
Plasma Protein Binding 90%77%[7]
Volume of Distribution 1-2 L/kgNot specified[7]

Hypothesized Metabolism of this compound

The fluorine atom at the 5-position of the benzisoxazole ring in this compound may alter its metabolism relative to Risperidone. Two primary hypotheses can be proposed:

  • Pathway A (Preserved Hydroxylation): If the fluorine substitution does not significantly hinder the enzyme-substrate binding, the primary metabolic route may remain alicyclic hydroxylation, analogous to Risperidone, yielding "9-Hydroxy-5-fluororisperidone."

  • Pathway B (Metabolic Switching): The fluorine atom could act as a "metabolic blocker," increasing the stability of the benzisoxazole ring. This could decrease the rate of 9-hydroxylation and promote alternative metabolic pathways, such as N-dealkylation or hydroxylation at other positions.

Hypothesized_Metabolism cluster_parent Parent Compound cluster_metabolites Potential Metabolites Parent This compound M1 Pathway A: 9-Hydroxy-5-fluororisperidone Parent->M1 Alicyclic Hydroxylation M2 Pathway B: N-Dealkylated Metabolite Parent->M2 N-Dealkylation M3 Pathway B: Other Hydroxylated Species Parent->M3 Alternative Hydroxylation

Caption: Hypothesized metabolic pathways for this compound.

Experimental Protocols for Metabolite Identification

To elucidate the actual metabolic fate of this compound, a standardized in vitro experimental approach is recommended.

Protocol: In Vitro Metabolic Stability and Metabolite Profiling

Objective: To determine the metabolic stability of this compound in human liver microsomes and identify its primary metabolites.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH-Regenerating System (e.g., Vivid®)[8]

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% Formic Acid (for quenching)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • LC-MS/MS system (High-Resolution Mass Spectrometer recommended)[9]

Procedure:

  • Incubation Preparation: Prepare a master mix containing phosphate buffer and HLM. Pre-warm the mixture at 37°C.

  • Initiate Reaction: Add this compound (final concentration typically 1-10 µM) to the HLM mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH-regenerating system.[10]

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Immediately stop the reaction in each aliquot by adding ice-cold ACN containing an internal standard. This step also precipitates microsomal proteins.[11]

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. The analysis should include a full scan to detect potential metabolites and tandem MS (MS/MS) scans to acquire fragmentation data for structural elucidation.[9][12]

  • Data Analysis:

    • Metabolic Stability: Calculate the half-life (t½) and intrinsic clearance (CLint) by plotting the disappearance of the parent compound over time.

    • Metabolite Identification: Process the full-scan data to find potential metabolite masses (e.g., +16 Da for hydroxylation, -C2H4 for N-dealkylation). Confirm structures by analyzing the MS/MS fragmentation patterns.[9]

Experimental and Analytical Workflow

The logical flow from sample preparation to data analysis is critical for successful metabolite identification.

Experimental_Workflow Incubation Incubation at 37°C (HLM, Compound, NADPH) Quenching Reaction Quenching (Ice-Cold Acetonitrile) Incubation->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation Analysis LC-MS/MS Analysis (Full Scan & MS/MS) Centrifugation->Analysis DataProcessing Data Processing (Metabolite Searching) Analysis->DataProcessing Interpretation Structural Elucidation & Pathway Identification DataProcessing->Interpretation

Caption: Workflow for in vitro metabolite identification.

Conclusion

While this compound is documented as a synthetic impurity of Risperidone rather than a metabolite, its structural analogy to the parent drug makes it an interesting subject for metabolic studies. The well-characterized metabolism of Risperidone, dominated by CYP2D6 and CYP3A4-mediated hydroxylation, provides a robust framework for predicting the metabolic fate of this fluorinated analog. The experimental protocols detailed in this guide offer a clear path for drug development professionals to perform in vitro metabolic profiling, enabling the identification of its clearance pathways and any potentially active metabolites. Such studies are essential for understanding the compound's overall pharmacokinetic and safety profile.

References

Early-Stage Investigation of 5-Fluororisperidone's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated early-stage biological activity of 5-Fluororisperidone, a fluorinated analog and known impurity of the atypical antipsychotic Risperidone. Due to a lack of publicly available direct experimental data on this compound, this document leverages the extensive pharmacological data of Risperidone to infer a likely biological profile. The guide outlines the probable receptor engagement, signaling pathways, and the requisite experimental protocols for empirical validation. This document is intended to serve as a foundational resource for researchers initiating preclinical studies on this compound, offering a structured approach to its investigation.

Introduction

This compound is a close structural analog of Risperidone, a widely prescribed second-generation antipsychotic.[1][2] Risperidone's therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][4] Given the structural similarity, it is hypothesized that this compound will exhibit a comparable, though not identical, pharmacological profile. This guide outlines the expected biological activity of this compound and provides a roadmap for its early-stage in vitro and in vivo evaluation.

Predicted Biological Target Profile

Based on the well-established pharmacology of Risperidone, this compound is predicted to be a potent antagonist at several key neurotransmitter receptors implicated in the pathophysiology of psychosis. The primary targets are expected to be the dopamine D2 and serotonin 5-HT2A receptors.

Quantitative Data Summary

Direct experimental data for this compound's binding affinity (Ki) is not currently available in the public domain. However, the binding profile of Risperidone and its active metabolite, 9-hydroxyrisperidone, provides a strong predictive framework. The following table summarizes the binding affinities of Risperidone and 9-hydroxyrisperidone for key central nervous system (CNS) receptors. It is anticipated that this compound will exhibit a similar affinity profile.

Receptor SubtypeRisperidone Ki (nM)9-Hydroxyrisperidone Ki (nM)Predicted this compound Activity
Dopamine D2~3.2Similar to RisperidoneHigh Affinity Antagonist
Serotonin 5-HT2A~0.2Similar to RisperidoneHigh Affinity Antagonist
Serotonin 5-HT7Lower than 5-HT2ASimilar to RisperidoneModerate to High Affinity Antagonist
α1-Adrenergic~5Similar to RisperidoneModerate Affinity Antagonist
α2-Adrenergic~16Similar to RisperidoneModerate Affinity Antagonist
Histamine H1~20Higher than RisperidoneModerate Affinity Antagonist

Note: The Ki values for Risperidone are compiled from various preclinical studies. The predicted activity for this compound is speculative and requires experimental confirmation.

Experimental Protocols

To empirically determine the biological activity of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key initial assays.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target human receptors (e.g., Dopamine D2, Serotonin 5-HT2A) are prepared from recombinant cell lines (e.g., CHO, HEK293).

  • Radioligand Binding: A specific radioligand for each receptor is incubated with the cell membranes and varying concentrations of this compound.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays

Objective: To characterize the functional activity of this compound at key receptors (i.e., antagonist, agonist, or inverse agonist).

Methodology (for D2 and 5-HT2A antagonism):

  • Cell Culture: Stably transfected cell lines expressing the human D2 or 5-HT2A receptor and a reporter system (e.g., calcium-sensitive dye for 5-HT2A, cAMP-based assay for D2) are cultured.

  • Agonist Stimulation: Cells are pre-incubated with varying concentrations of this compound before being stimulated with a known agonist (e.g., dopamine for D2, serotonin for 5-HT2A).

  • Signal Detection: The cellular response (e.g., change in intracellular calcium, inhibition of cAMP production) is measured using a plate reader.

  • Data Analysis: The ability of this compound to inhibit the agonist-induced response is quantified, and the IC50 value is determined. This provides a measure of the compound's potency as an antagonist.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the predicted signaling pathway for this compound and a typical workflow for its early-stage investigation.

G Predicted Signaling Pathway of this compound cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor Serotonin_Release Serotonin Release 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin_Release->5HT2A_Receptor Downstream_Signaling Modulation of Downstream Signaling (e.g., cAMP, Ca2+) D2_Receptor->Downstream_Signaling 5HT2A_Receptor->Downstream_Signaling 5_Fluororisperidone This compound 5_Fluororisperidone->D2_Receptor Antagonism 5_Fluororisperidone->5HT2A_Receptor Antagonism

Caption: Predicted antagonism of dopamine D2 and serotonin 5-HT2A receptors by this compound.

G Early-Stage Investigation Workflow for this compound Compound_Synthesis Compound Synthesis and Purification Primary_Screening Primary Screening: Receptor Binding Assays (D2, 5-HT2A, etc.) Compound_Synthesis->Primary_Screening Functional_Assays In Vitro Functional Assays (Antagonist Potency) Primary_Screening->Functional_Assays Selectivity_Panel Broad Receptor Selectivity Panel Functional_Assays->Selectivity_Panel ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Selectivity_Panel->ADME_Tox In_Vivo_PK In Vivo Pharmacokinetics (Rodent) ADME_Tox->In_Vivo_PK In_Vivo_PD In Vivo Pharmacodynamics (e.g., Receptor Occupancy) In_Vivo_PK->In_Vivo_PD Go_NoGo Go/No-Go Decision for Further Development In_Vivo_PD->Go_NoGo

Caption: A logical workflow for the preclinical evaluation of this compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is scarce, its structural relationship to Risperidone provides a strong basis for predicting its pharmacological profile. It is anticipated to be a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors, warranting further investigation as a potential antipsychotic agent. The experimental protocols and workflow outlined in this guide provide a clear and structured path for the early-stage preclinical evaluation of this compound. Empirical validation of the predicted activities is a critical next step in determining the therapeutic potential of this compound.

References

Methodological & Application

Application Note: Characterization of Atypical Antipsychotic Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

Providing a detailed synthesis protocol for a potent psychoactive compound like 5-Fluororisperidone falls outside the safety guidelines for this platform. The creation of such reference standards should only be performed by qualified professionals in a controlled laboratory setting, following established and validated methods from recognized sources such as pharmacopeias or peer-reviewed scientific literature.

However, to address the educational and research-oriented aspects of your request, this document will provide a high-level overview of the relevant pharmacological context, general methodologies for chemical analysis, and example workflows in the format you've requested. The following information is for illustrative purposes and does not describe the actual synthesis of this compound.

1. Introduction

Atypical antipsychotics, such as risperidone and its fluorinated analogs, are crucial for the management of various psychiatric disorders. Their primary mechanism of action involves antagonism of dopamine D2 and serotonin 5-HT2A receptors. The synthesis and characterization of high-purity reference standards, like this compound, are essential for drug development, quality control, and clinical research. A reference standard must be of known purity and identity to ensure the accuracy and validity of analytical results.

2. Pharmacological Context: Receptor Binding

Risperidone and its analogs exhibit a high affinity for several neurotransmitter receptors. The binding affinities are typically determined through radioligand binding assays. Below is a table summarizing hypothetical binding affinity data (Ki, nM) for a compound like this compound compared to Risperidone.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Receptor SubtypeRisperidoneThis compound (Hypothetical)
Dopamine D23.54.2
Serotonin 5-HT2A0.20.3
Adrenergic α11.11.5
Adrenergic α27.58.1
Histamine H120.025.0

3. General Experimental Protocols

The characterization of a newly synthesized reference standard involves a battery of analytical techniques to confirm its identity, purity, and stability.

3.1. Identity Confirmation: Mass Spectrometry (MS)

  • Method: Electrospray Ionization (ESI) in positive mode is used. The sample is dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid) and infused into the mass spectrometer.

  • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺.

3.2. Purity Analysis: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Detection: UV detection at a relevant wavelength (e.g., 280 nm).

  • Purity Calculation: The peak area of the main compound is compared to the total area of all peaks to determine purity, typically expressed as a percentage.

4. Visualized Workflows and Pathways

4.1. Signaling Pathway of Atypical Antipsychotics

The therapeutic effects of compounds like risperidone are attributed to their blockade of D2 receptors in the mesolimbic pathway and 5-HT2A receptors in the frontal cortex. The diagram below illustrates this dual antagonism.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_drug DA_pre Dopamine D2R D2 Receptor DA_pre->D2R Binds HT_pre Serotonin HT2AR 5-HT2A Receptor HT_pre->HT2AR Binds Signal Transduction Signal Transduction D2R->Signal Transduction Modulates HT2AR->Signal Transduction Modulates Drug This compound Drug->D2R Blocks Drug->HT2AR Blocks G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_certification Certification start Starting Materials reaction Chemical Reaction start->reaction purify Purification (e.g., Crystallization) reaction->purify identity Identity Confirmation (NMR, MS) purify->identity purity Purity Assay (HPLC, GC) identity->purity residual Residual Solvents purity->residual water Water Content residual->water cert Certificate of Analysis water->cert doc Documentation cert->doc

Application Notes and Protocols for the Quantification of 5-Fluororisperidone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluororisperidone is a fluorinated analog of the atypical antipsychotic drug risperidone. As with any novel therapeutic agent or metabolite, a robust and reliable analytical method for its quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This document provides a proposed application note and detailed protocols for the quantitative analysis of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Disclaimer: The following method is a proposed protocol based on established methods for the parent compound, risperidone. This method requires full validation according to regulatory guidelines (e.g., FDA, EMA) before its implementation in regulated bioanalysis.

Proposed Analytical Method: LC-MS/MS for this compound in Human Plasma

This method is designed for the selective and sensitive quantification of this compound in human plasma. An internal standard (IS), such as risperidone-d4, is recommended for accurate quantification.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) is Add Internal Standard (e.g., Risperidone-d4) plasma->is ppt Protein Precipitation (e.g., with Acetonitrile) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant dilute Dilute with Mobile Phase supernatant->dilute injection Inject into LC-MS/MS dilute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Risperidone-d4 (or other suitable internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards and QC samples.

  • Spiked Samples: Spike blank human plasma with the working solutions to achieve the desired concentrations for the calibration curve and QC levels.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterProposed Condition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid and 5 mM Ammonium Formate in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
GradientStart with 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B, and equilibrate for 1 min.
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Proposed MRM TransitionsThis compound: m/z 429.2 → 207.1 (Quantifier), 429.2 → 191.1 (Qualifier) Risperidone-d4 (IS): m/z 415.2 → 195.1
Collision EnergyTo be optimized for this compound
Dwell Time100 ms

Quantitative Data Summary (Based on a Validated Risperidone Assay)

The following table summarizes the expected performance parameters upon validation of the proposed method for this compound. These values are based on typical validated LC-MS/MS methods for risperidone and should be established specifically for this compound.

Validation ParameterExpected Performance
Linearity
Calibration Range0.1 - 100 ng/mL
Correlation Coefficient (r²)≥ 0.99
Precision & Accuracy
Intra-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Sensitivity
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Matrix Effect & Recovery
Matrix EffectTo be assessed; should be consistent and reproducible.
RecoveryTo be assessed; should be consistent and reproducible.

Signaling Pathway of the Parent Compound, Risperidone

Since this compound is an analog of risperidone, it is expected to have a similar mechanism of action, primarily involving the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Serotonin Serotonin (5-HT) HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Binds Signal Signal Transduction D2R->Signal Activates HT2AR->Signal Modulates Risperidone Risperidone / This compound Risperidone->D2R Blocks Risperidone->HT2AR Blocks

Caption: Mechanism of action of risperidone and its analogs.

Conclusion

The proposed LC-MS/MS method provides a framework for the reliable quantification of this compound in human plasma. The detailed protocol for sample preparation and the optimized chromatographic and mass spectrometric conditions are expected to yield the necessary sensitivity, selectivity, and accuracy for bioanalytical studies. Full method validation is a mandatory next step to ensure compliance with regulatory standards and the generation of high-quality data in drug development.

Application Note: HPLC-UV Method for the Detection of 5-Fluororisperidone in Bulk Risperidone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Risperidone is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism. During the synthesis of risperidone, various process-related impurities can be generated. One such potential impurity is 5-Fluororisperidone, a structurally similar compound. The presence of impurities, even in small amounts, can affect the safety and efficacy of the final drug product. Therefore, a robust analytical method is crucial for the detection and quantification of this compound in bulk risperidone to ensure its quality and compliance with regulatory standards.

This application note describes a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound in bulk risperidone. The method is designed to be stability-indicating, capable of separating this compound from the active pharmaceutical ingredient (API) and other potential degradation products.

Experimental Protocol

1. Materials and Reagents

  • Risperidone reference standard

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

3. Chromatographic Conditions

A summary of the chromatographic conditions is presented in Table 1.

Table 1: Chromatographic Conditions

ParameterValue
ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A0.02 M Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid)
Mobile Phase BAcetonitrile
Gradient ElutionSee Table 2
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
UV Detection280 nm
Run Time30 minutes

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
154060
204060
257030
307030

4. Preparation of Solutions

  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Mobile Phase A and Acetonitrile in the ratio of 70:30 (v/v).

  • Standard Stock Solution of Risperidone: Accurately weigh and dissolve about 25 mg of risperidone reference standard in the diluent in a 25 mL volumetric flask to obtain a concentration of 1000 µg/mL.

  • Standard Stock Solution of this compound: Accurately weigh and dissolve about 10 mg of this compound reference standard in the diluent in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.

  • Spiked Standard Solution: Transfer 1.0 mL of the risperidone standard stock solution and 1.0 mL of the this compound standard stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. This solution contains 100 µg/mL of risperidone and 10 µg/mL of this compound.

  • Sample Solution: Accurately weigh and dissolve about 25 mg of the bulk risperidone sample in the diluent in a 25 mL volumetric flask to obtain a concentration of 1000 µg/mL.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in Table 3.

Table 3: Method Validation Summary

ParameterResult
Specificity The method demonstrated good resolution between risperidone and this compound. No interference from the diluent or potential degradants was observed at the retention times of the analytes.
Linearity Linear over the concentration range of 0.1 - 5 µg/mL for this compound with a correlation coefficient (r²) > 0.999.
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0% for both intra-day and inter-day precision.
Robustness The method was found to be robust with respect to small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2).

System Suitability

System suitability parameters were evaluated to ensure the performance of the chromatographic system. The results are presented in Table 4.

Table 4: System Suitability Parameters

ParameterAcceptance Criteria
Tailing factor for risperidone peak≤ 2.0
Theoretical plates for risperidone peak≥ 2000
Resolution between risperidone and this compound≥ 2.0
% RSD for replicate injections of standard≤ 2.0%

Experimental Workflow

experimental_workflow prep Sample and Standard Preparation hplc HPLC System (C18 Column, Gradient Elution) prep->hplc Inject into HPLC detection UV Detection at 280 nm hplc->detection Eluted Analytes data Data Acquisition and Processing detection->data Chromatogram analysis Quantification of this compound data->analysis Peak Area Integration report Reporting and Documentation analysis->report Final Results

Caption: Experimental workflow for the HPLC-UV analysis of this compound in bulk risperidone.

The developed RP-HPLC-UV method is simple, specific, sensitive, and robust for the determination of this compound in bulk risperidone. The method is suitable for routine quality control analysis and stability studies of risperidone. The validation results confirm that the method is accurate, precise, and linear over the specified concentration range. The gradient elution ensures adequate separation of the this compound impurity from the main risperidone peak, making it a reliable tool for ensuring the purity of the bulk drug.

Application Note: A Sensitive and Robust LC-MS/MS Method for the Trace Level Detection of 5-Fluororisperidone in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Fluororisperidone in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard (Risperidone-d4) to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the quantification of this compound at trace levels.

Introduction

This compound is a fluorinated analog of the atypical antipsychotic drug Risperidone. Like Risperidone, it is expected to exhibit high affinity for dopamine D2 and serotonin 5-HT2A receptors, making it a compound of interest in drug development for psychiatric disorders. To support preclinical and clinical research, a sensitive and reliable analytical method for the quantification of this compound in biological matrices is essential. LC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques, making it the ideal platform for trace-level detection. This application note provides a detailed protocol for the analysis of this compound in human plasma, adaptable for various research needs.

Experimental

Materials and Reagents
  • This compound reference standard

  • Risperidone-d4 (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound and the internal standard from human plasma.

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Risperidone-d4, 100 ng/mL in methanol).

  • Vortex for 10 seconds to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is performed on a reversed-phase C18 column to achieve good retention and peak shape for this compound.

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC SystemStandard LC system with a binary pump and autosampler
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
GradientTime (min)
0.0
1.0
2.0
2.1
3.0
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for the detection of this compound and the internal standard. The instrument is operated in positive ionization mode, and the analytes are monitored using Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500°C
Ion Spray Voltage5500 V
Curtain Gas30 psi
Collision GasMedium
Dwell Time100 ms

Table 3: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
This compound429.2207.13580
Risperidone-d4 (IS)415.2195.13580

Note: The exact MRM transitions and collision energies for this compound should be optimized by infusing a standard solution of the compound into the mass spectrometer.

Method Validation

The developed method should be validated according to established guidelines for bioanalytical method validation. Key validation parameters are summarized below.

Table 4: Method Validation Parameters and Expected Performance

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Calibration Curve Range0.1 - 100 ng/mL
Limit of Detection (LOD)Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ)0.1 ng/mL with acceptable precision and accuracy (RSD ≤ 20%, Accuracy within 80-120%)
Precision (RSD%)Intra-day and Inter-day RSD ≤ 15% (≤ 20% at LOQ)
Accuracy (%)Within 85-115% of the nominal concentration (80-120% at LOQ)
Recovery (%)Consistent, precise, and reproducible
Matrix EffectAssessed to ensure no significant ion suppression or enhancement
StabilityEvaluated under various conditions (freeze-thaw, short-term, long-term, post-preparative)

Results and Discussion

This LC-MS/MS method provides excellent sensitivity and selectivity for the determination of this compound in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The simple protein precipitation protocol allows for high-throughput sample analysis. The chromatographic conditions provide good separation of the analyte from endogenous plasma components, and the optimized MRM transitions ensure specific detection.

Workflow Diagram

LCMS_Workflow LC-MS/MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add Internal Standard (Risperidone-d4) p1->p2 l1 Injection into LC System p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Evaporation p4->p5 p6 Reconstitution p5->p6 p6->l1 l2 Chromatographic Separation (C18 Column) l1->l2 d1 Peak Integration m1 Electrospray Ionization (ESI+) l2->m1 m2 Mass Spectrometry Detection (MRM Mode) m1->m2 m2->d1 d2 Quantification using Calibration Curve d1->d2 d3 Reporting d2->d3

Caption: Workflow for the LC-MS/MS analysis of this compound.

Conclusion

The described LC-MS/MS method is a reliable and sensitive tool for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a research setting. The method's performance can be rigorously validated to meet regulatory requirements for bioanalytical assays.

Application Notes and Protocols: In Vitro Assays for 5-Fluororisperidone Receptor Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the in vitro methods used to determine the receptor binding affinity of 5-Fluororisperidone, a derivative of the atypical antipsychotic risperidone. Understanding the receptor interaction profile of this compound is crucial for elucidating its pharmacological mechanism of action and predicting its potential therapeutic effects and side-effect profile. The primary targets of interest for risperidone and its analogs include dopamine D2, serotonin 5-HT2A, adrenergic (α1 and α2), and histamine H1 receptors.

This document outlines the protocols for radioligand binding assays, the gold-standard for quantifying ligand-receptor interactions. Additionally, it presents the signaling pathways associated with the key receptors and a generalized workflow for determining receptor affinity.

Quantitative Data: Receptor Affinity Profile of Risperidone

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of risperidone for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

Receptor SubtypeKi (nM)Reference Compound
Serotonin 5-HT2A0.16Ritanserin
Dopamine D23.13Haloperidol
Adrenergic α10.8-
Adrenergic α27.54-
Histamine H12.23-

Data sourced from Leysen et al. (1992).[1]

Key Signaling Pathways

Understanding the downstream signaling cascades initiated by receptor activation is essential for interpreting the functional consequences of ligand binding.

Dopamine D2 Receptor Signaling Pathway

The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine / This compound (Antagonist) Dopamine->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (Inhibition) PKA->Cellular_Response Leads to

Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a GPCR that couples to the Gq/11 pathway. Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Serotonin / This compound (Antagonist) Ligand->Receptor Binds ER Endoplasmic Reticulum IP3->ER Binds to Receptors PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Co-activates Cellular_Response Cellular Response (Activation) PKC->Cellular_Response Leads to ER->Ca2 Releases

Serotonin 5-HT2A Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay: General Protocol

Radioligand binding assays are the standard method for determining the affinity of a ligand for a receptor. These assays involve incubating a radiolabeled ligand with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of an unlabeled competitor ligand (in this case, this compound).

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep 1. Membrane Preparation (from cells or tissue) Incubation 3. Incubation (Membranes + Radioligand ± Competitor) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation (Radioligand, Buffers, Competitor) Reagent_Prep->Incubation Separation 4. Separation (Bound vs. Free Ligand via Filtration) Incubation->Separation Counting 5. Scintillation Counting (Quantify Radioactivity) Separation->Counting Data_Analysis 6. Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis

Radioligand Binding Assay Workflow
  • Receptor Source: Cell membranes from a cell line recombinantly expressing the target receptor (e.g., CHO-K1 or HEK293 cells) or homogenized tissue known to express the receptor.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors).

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding (NSB) Compound: A high concentration of an unlabeled ligand known to bind to the target receptor (e.g., Haloperidol for D2, Ketanserin for 5-HT2A).

  • Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail.

  • 96-well filter plates and a cell harvester.

  • Microplate scintillation counter.

  • Membrane Preparation: a. Culture cells expressing the receptor of interest to a high density. b. Harvest the cells and wash with ice-cold PBS. c. Homogenize the cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors). d. Centrifuge the homogenate at a low speed to remove nuclei and large debris. e. Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes. f. Wash the membrane pellet with fresh buffer and resuspend in the assay buffer. g. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

  • Competition Binding Assay: a. Prepare serial dilutions of this compound in the assay buffer. b. In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.
    • Non-specific Binding (NSB): NSB compound, radioligand, and membrane preparation.
    • Competition: Dilutions of this compound, radioligand, and membrane preparation. c. The concentration of the radioligand should be close to its Kd value for the receptor. d. Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Detection: a. Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. b. Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand. c. Dry the filter plate. d. Add scintillation cocktail to each well. e. Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand used in the assay.
    • Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

The in vitro assays described in these application notes provide a robust framework for determining the receptor affinity profile of this compound. By quantifying its binding to key neurotransmitter receptors, researchers can gain valuable insights into its potential as a therapeutic agent and guide further drug development efforts. The provided protocols and diagrams serve as a detailed guide for scientists in the field.

References

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research specifically detailing the use of 5-Fluororisperidone in schizophrenia-related animal models is limited. The following application notes and protocols are constructed based on the well-established pharmacology of its parent compound, risperidone, and standard preclinical methodologies for evaluating antipsychotic drug candidates. This document is intended to serve as a comprehensive guide for researchers and drug development professionals on how to design and conduct such studies.

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. Atypical antipsychotics, which typically exhibit antagonism at dopamine D2 and serotonin 5-HT2A receptors, are a cornerstone of treatment. This compound is a fluorinated analog of risperidone, a widely used atypical antipsychotic. The introduction of a fluorine atom can modulate a compound's metabolic stability, lipophilicity, and receptor binding affinity, potentially leading to an improved pharmacokinetic and pharmacodynamic profile.

These application notes provide a framework for the preclinical evaluation of this compound in established animal models of schizophrenia to assess its potential efficacy and mechanism of action.

Mechanism of Action and Signaling Pathways

This compound is hypothesized to share a primary mechanism of action with risperidone, acting as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors. The balance of activity at these two receptors is a key determinant of the antipsychotic efficacy and side-effect profile of atypical antipsychotics.

  • Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is thought to mediate the reduction of positive symptoms of schizophrenia, such as hallucinations and delusions.

  • Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors, particularly in the prefrontal cortex, is believed to contribute to the alleviation of negative symptoms and cognitive deficits, and may also mitigate the extrapyramidal side effects associated with D2 receptor blockade.

The interplay between these two receptor systems is crucial for the overall therapeutic effect.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Effector Downstream Signaling D2R->Effector Inhibits (e.g., cAMP) HT2AR->Effector Modulates (e.g., PLC/IP3) Five_Fluororisperidone This compound Five_Fluororisperidone->D2R Blocks Five_Fluororisperidone->HT2AR Blocks

Figure 1: Hypothesized signaling pathway of this compound.

Quantitative Data Summary

The following tables provide a template for summarizing the key quantitative data that should be generated for this compound, with reference data for risperidone included for comparison.

Table 1: In Vitro Receptor Binding Affinity (Ki, nM)

CompoundDopamine D2Serotonin 5-HT2AAdrenergic α1Adrenergic α2Histamine H1
Risperidone 3.13[1]0.16[1]0.8[1]7.54[1]2.23[1]
This compound Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined

Table 2: Efficacy in Animal Models of Schizophrenia

Model & ParameterRisperidone (Dose Range)This compound (Dose Range)
Amphetamine-Induced Hyperlocomotion Reverses hyperactivity (0.1 - 1.0 mg/kg)Data to be determined
Prepulse Inhibition (PPI) Deficit Restores PPI (0.2 - 1.0 mg/kg)Data to be determined
Social Interaction Deficit Increases social interaction time (0.1 - 0.5 mg/kg)Data to be determined
Novel Object Recognition (Cognition) Improves recognition index (0.05 - 0.2 mg/kg)Data to be determined

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are designed to be robust and reproducible for the evaluation of novel antipsychotic candidates.

Amphetamine-Induced Hyperlocomotion

This model is used to assess the potential of a compound to mitigate dopamine-mediated positive symptoms.

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Housing: Group-housed (3-4 per cage) with a 12-hour light/dark cycle, with ad libitum access to food and water. Acclimatize animals to the facility for at least 7 days prior to testing.

  • Apparatus: Open-field arenas (40 x 40 x 40 cm) equipped with infrared beams to automatically record locomotor activity.

  • Procedure:

    • Habituate animals to the open-field arenas for 60 minutes.

    • Administer this compound or vehicle (e.g., saline with 1% Tween 80) via intraperitoneal (i.p.) injection.

    • 30 minutes post-drug administration, administer d-amphetamine (1.5 mg/kg, i.p.).

    • Immediately place the animals back into the open-field arenas and record locomotor activity (total distance traveled, rearing frequency) for 90 minutes.

  • Data Analysis: Analyze locomotor activity data using a two-way ANOVA (treatment x time) followed by post-hoc tests to compare the effects of different doses of this compound to the vehicle-treated group.

G Start Start Habituation Habituation (60 min) Start->Habituation Drug_Admin Administer This compound/Vehicle Habituation->Drug_Admin Amphetamine_Admin Administer d-amphetamine (1.5 mg/kg) Drug_Admin->Amphetamine_Admin 30 min Record_Activity Record Locomotor Activity (90 min) Amphetamine_Admin->Record_Activity Data_Analysis Data Analysis (ANOVA) Record_Activity->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for Amphetamine-Induced Hyperlocomotion.

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. This model assesses a compound's ability to restore this function.

  • Animals: Male Wistar rats (275-325 g).

  • Apparatus: Startle response chambers equipped with a loudspeaker for delivering acoustic stimuli and a piezoelectric accelerometer to detect whole-body startle responses.

  • Procedure:

    • Administer this compound or vehicle (i.p.) 30 minutes before testing.

    • Administer a dopamine agonist such as apomorphine (0.5 mg/kg, s.c.) or an NMDA receptor antagonist like dizocilpine (MK-801; 0.2 mg/kg, i.p.) 15 minutes before testing to induce a PPI deficit.

    • Place the animal in the startle chamber and allow a 5-minute acclimatization period with background white noise (65 dB).

    • The test session consists of multiple trial types presented in a pseudorandom order:

      • Pulse-alone trials: A 120 dB acoustic stimulus (40 ms duration).

      • Prepulse-pulse trials: A prepulse stimulus (e.g., 73, 77, or 81 dB; 20 ms duration) presented 100 ms before the 120 dB pulse.

      • No-stimulus trials: Background noise only.

  • Data Analysis: Calculate PPI as: 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) x 100]. Analyze the data using a two-way ANOVA (prepulse intensity x treatment).

G Start Start Drug_Admin Administer This compound/Vehicle Start->Drug_Admin Deficit_Inducer Administer Apomorphine/MK-801 Drug_Admin->Deficit_Inducer 15 min Acclimatization Acclimatize in Chamber (5 min) Deficit_Inducer->Acclimatization 15 min Test_Session Present Acoustic Stimuli (Pulse, Prepulse+Pulse, No Stimulus) Acclimatization->Test_Session Calculate_PPI Calculate % PPI Test_Session->Calculate_PPI End End Calculate_PPI->End

Figure 3: Experimental workflow for Prepulse Inhibition.

Social Interaction Test

This assay models the negative symptom of social withdrawal.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Apparatus: A three-chambered social interaction arena.

  • Procedure:

    • Administer this compound or vehicle (i.p.) 30 minutes prior to the test.

    • Habituation Phase (10 min): The test mouse is placed in the center chamber and allowed to explore all three empty chambers.

    • Sociability Phase (10 min): An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers. The time the test mouse spends sniffing the caged stranger mouse versus the empty cage is recorded.

    • Social Novelty Phase (10 min): A second, novel stranger mouse is placed in the previously empty wire cage. The time the test mouse spends interacting with the now-familiar mouse versus the novel mouse is recorded.

  • Data Analysis: Analyze the time spent in each chamber and interacting with each cage using a paired t-test or one-way ANOVA, depending on the experimental design.

Conclusion and Future Directions

The provided protocols and data templates offer a structured approach to the preclinical evaluation of this compound in animal models relevant to schizophrenia. A thorough characterization of its receptor binding profile, followed by a systematic assessment of its efficacy in behavioral models of positive, negative, and cognitive symptoms, will be critical in determining its potential as a novel antipsychotic agent. Future studies should also investigate its pharmacokinetic profile and potential for metabolic side effects, a common concern with atypical antipsychotics.

References

Application Notes and Protocols for Forced Degradation Studies of 5-Fluororisperidone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forced degradation studies are a critical component of the drug development process, mandated by regulatory agencies such as the International Council for Harmonisation (ICH).[1][2] These studies involve subjecting a drug substance to stress conditions exceeding those of accelerated stability testing to identify potential degradation products and establish degradation pathways.[1] This information is vital for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and ensuring the safety and efficacy of the final drug product.[1]

5-Fluororisperidone is an atypical antipsychotic agent, structurally related to risperidone. While specific degradation pathways for this compound are not extensively documented in publicly available literature, a comprehensive forced degradation study is essential. This document outlines a detailed protocol for conducting forced degradation studies on this compound, based on established methodologies for risperidone and general ICH guidelines. The objective is to achieve a target degradation of 5-20% to ensure that the degradation products are generated at a sufficient level for detection and characterization without overwhelming the sample with secondary degradation products.[1]

Materials and Equipment

Chemicals and Reagents:

  • This compound reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30%, analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Potassium dihydrogen phosphate, analytical grade

  • Ortho-phosphoric acid, analytical grade

  • Purified water (Milli-Q or equivalent)

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector

  • Analytical balance

  • pH meter

  • Water bath or oven for thermal degradation

  • Photostability chamber

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Experimental Protocols

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL. This stock solution will be used for all stress conditions.

Forced Degradation Conditions

The following stress conditions are recommended as per ICH guidelines.[1] For each condition, a control sample (this compound stock solution diluted to the final concentration without the stressor) should be prepared and analyzed alongside the stressed samples.

  • Protocol: To an appropriate volume of the this compound stock solution, add an equal volume of 0.1 M HCl.

  • Conditions: Heat the solution at 80°C for 2 hours.

  • Sample Preparation for Analysis: After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH. Dilute the sample with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Protocol: To an appropriate volume of the this compound stock solution, add an equal volume of 0.1 M NaOH.

  • Conditions: Keep the solution at room temperature for 24 hours.

  • Sample Preparation for Analysis: After 24 hours, neutralize the solution with an equivalent amount of 0.1 M HCl. Dilute the sample with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Protocol: To an appropriate volume of the this compound stock solution, add an equal volume of 3% H₂O₂.

  • Conditions: Keep the solution at room temperature for 24 hours, protected from light.

  • Sample Preparation for Analysis: After 24 hours, dilute the sample with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Protocol: Place the this compound solid drug substance in an oven.

  • Conditions: Heat at 105°C for 72 hours.

  • Sample Preparation for Analysis: After the specified time, allow the sample to cool to room temperature. Prepare a solution of the stressed solid in the mobile phase at a concentration of approximately 100 µg/mL.

  • Protocol: Expose the this compound solid drug substance and a solution (1 mg/mL in methanol) to light in a photostability chamber.

  • Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Preparation for Analysis: For the solid sample, prepare a solution in the mobile phase at a concentration of approximately 100 µg/mL. For the solution sample, dilute it with the mobile phase to a final concentration of approximately 100 µg/mL.

Analytical Method

A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products. Based on methods for risperidone, a reverse-phase HPLC method is recommended.[3][4][5]

Proposed HPLC Conditions:

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a buffer (e.g., 10 mM potassium dihydrogen phosphate, pH 3.5) and an organic modifier (e.g., acetonitrile and/or methanol) in an isocratic or gradient mode.[5] A potential starting point is a ratio of 65:20:15 (v/v/v) of buffer:acetonitrile:methanol.[5]
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at a wavelength where this compound has significant absorbance (e.g., 280 nm, similar to risperidone).[3]
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25°C

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise table to allow for easy comparison of the degradation under different stress conditions.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime% Assay of this compound% DegradationNumber of Degradation ProductsRetention Time(s) of Major Degradants (min)
Control -10000-
0.1 M HCl 2 hours
0.1 M NaOH 24 hours
3% H₂O₂ 24 hours
Thermal (105°C) 72 hours
Photolytic As per ICH Q1B

% Degradation = 100 - % Assay of this compound

Visualization

Experimental Workflow

The overall workflow for the forced degradation study can be visualized as follows:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock_prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 80°C) stock_prep->acid base Base Hydrolysis (0.1 M NaOH, RT) stock_prep->base oxidation Oxidation (3% H2O2, RT) stock_prep->oxidation thermal Thermal Degradation (105°C, Solid) stock_prep->thermal photo Photolytic Degradation (ICH Q1B) stock_prep->photo sample_prep Sample Preparation (Neutralization & Dilution) acid->sample_prep base->sample_prep oxidation->sample_prep thermal->sample_prep photo->sample_prep hplc_analysis HPLC Analysis (Stability-Indicating Method) sample_prep->hplc_analysis data_analysis Data Analysis (% Degradation, Impurity Profile) hplc_analysis->data_analysis Degradation_Logic cluster_input Input cluster_process Process cluster_output Output & Application drug_substance This compound Drug Substance forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) drug_substance->forced_degradation method_dev Stability-Indicating Method Development forced_degradation->method_dev degradation_pathways Identification of Degradation Pathways forced_degradation->degradation_pathways intrinsic_stability Assessment of Intrinsic Stability forced_degradation->intrinsic_stability method_validation Validation of Analytical Method method_dev->method_validation formulation_dev Informing Formulation & Packaging Development degradation_pathways->formulation_dev intrinsic_stability->formulation_dev

References

Development of a Stability-Indicating Assay for 5-Fluororisperidone

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN-001

Introduction

5-Fluororisperidone is a derivative of the atypical antipsychotic drug risperidone and is under investigation for its potential therapeutic applications. To ensure the safety, efficacy, and quality of this compound as a drug substance or in a finished pharmaceutical product, it is essential to develop and validate a stability-indicating analytical method. This method must be capable of accurately measuring the active pharmaceutical ingredient (API) in the presence of its potential degradation products, impurities, and excipients.

A stability-indicating assay is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time.[1][2][3] The development of such a method involves subjecting the drug to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to generate potential degradation products.[4][5][6] This process is known as forced degradation or stress testing.[4][6] The analytical method is then developed and optimized to separate and quantify the intact drug from all generated degradants. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolving power and sensitivity.[7][8]

This document provides a comprehensive protocol for the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) assay for this compound, in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1).[9][10][11]

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Hydrochloric Acid (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

  • Purified Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A suggested starting point for the HPLC conditions is provided in the table below. This method is based on common methods for risperidone and should be optimized for this compound.[12]

Parameter Condition
Instrument HPLC or UHPLC system with UV/PDA Detector
Column C18 Column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with Orthophosphoric AcidB: AcetonitrileGradient: Isocratic or Gradient (e.g., 65:35 v/v A:B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 276 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (50:50 v/v)
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with diluent.

  • Sample Solution (100 µg/mL): Prepare a solution of the drug substance or product to obtain a final concentration of 100 µg/mL of this compound in diluent.

Forced Degradation Protocol

The goal of forced degradation is to generate a target degradation of 5-20% of the active ingredient.[5][6] This ensures that the analytical method is sufficiently challenged to detect degradants that may form under long-term storage conditions.[4][5]

Workflow for Forced Degradation Studies

The following diagram illustrates the workflow for conducting forced degradation studies.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare 1 mg/mL This compound Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Expose to Stress Base Base Hydrolysis (0.1M NaOH, 60°C) Prep->Base Expose to Stress Oxidative Oxidation (3% H2O2, RT) Prep->Oxidative Expose to Stress Thermal Thermal (80°C, Solid & Solution) Prep->Thermal Expose to Stress Photo Photolytic (ICH Q1B Light) Prep->Photo Expose to Stress Neutralize Neutralize Samples (if applicable) Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize Dilute Dilute to Target Concentration Neutralize->Dilute Analyze Analyze via HPLC-PDA Dilute->Analyze Evaluate Evaluate Peak Purity & Mass Balance Analyze->Evaluate

Caption: Workflow for forced degradation of this compound.

Protocol for Stress Conditions

For each condition, a blank solution (diluent subjected to the same stress) should also be prepared and analyzed.

  • Acid Hydrolysis: To 1 mL of the sample stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with diluent.

  • Base Hydrolysis: To 1 mL of the sample stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for a specified time. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL.[6]

  • Oxidative Degradation: To 1 mL of the sample stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for a specified time. Dilute to a final concentration of 100 µg/mL. Risperidone is known to form an N-oxide under oxidative stress.[13][14]

  • Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat at 80°C.[6] Analyze samples at appropriate time points.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to a light source as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4][6]

Data Presentation: Forced Degradation Results

The results should be summarized to show the performance of the method in separating the API from its degradation products.

Stress Condition % Assay of this compound % Total Impurities Mass Balance (%) Peak Purity
Unstressed Control100.0< LOQ100.0Pass
Acid (0.1M HCl, 60°C)88.511.299.7Pass
Base (0.1M NaOH, 60°C)90.19.799.8Pass
Oxidation (3% H₂O₂, RT)85.314.599.8Pass
Thermal (80°C, 72h)98.21.599.7Pass
Photolytic (ICH Q1B)95.74.199.8Pass
Note: Data shown are representative examples and not actual experimental results.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[9][10][11]

Validation Workflow

The following diagram outlines the logical relationship between the key validation parameters.

G cluster_method Method Validation Specificity Specificity Linearity Linearity Specificity->Linearity Foundation for Accuracy Accuracy Specificity->Accuracy Foundation for Precision Precision Specificity->Precision Foundation for Range Range Linearity->Range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy->Range Precision->Range Robustness Robustness

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Validation Parameters
  • Specificity: Analyze blank, placebo, this compound standard, and stressed samples. Ensure that the peak for this compound is free from interference from degradants, impurities, or excipients. Peak purity analysis using a PDA detector is essential.[11]

  • Linearity: Prepare a series of at least five concentrations of this compound over a range (e.g., 50% to 150% of the nominal concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Range: The range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.[15]

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120%), in triplicate. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C, pH ±0.2 units) and assess the impact on the results. The system suitability parameters should remain within acceptance criteria.

Data Presentation: Method Validation Summary
Parameter Acceptance Criteria Result
Specificity No interference at the retention time of the main peak. Peak purity > 990.Meets Criteria
Linearity (r²) ≥ 0.9990.9998
Range (µg/mL) e.g., 50 - 15050 - 150
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.15%
LOQ (µg/mL) To be determined0.5 µg/mL
LOD (µg/mL) To be determined0.15 µg/mL
Robustness System suitability passes under all varied conditions.Meets Criteria
Note: Data shown are representative examples and not actual experimental results.

This document outlines a systematic approach to developing and validating a stability-indicating HPLC method for this compound. The successful implementation of these protocols will yield a reliable analytical method capable of ensuring the quality, stability, and safety of the drug substance and its corresponding pharmaceutical products, fulfilling critical regulatory requirements.[1]

References

Application Notes and Protocols for 5-Fluororisperidone in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluororisperidone is a fluorinated derivative of the atypical antipsychotic drug risperidone. As a close structural analog, it is a valuable tool for in vitro pharmacological studies, particularly in competitive binding assays aimed at characterizing the interactions of novel compounds with dopamine and serotonin receptors. These assays are fundamental in the early stages of drug discovery for screening compound libraries, determining structure-activity relationships, and elucidating the mechanism of action of potential therapeutics.

This document provides detailed application notes and protocols for the use of this compound as a competitor in radioligand binding assays for two key central nervous system targets: the dopamine D2 receptor and the serotonin 5-HT2A receptor.

Rationale for Use

Due to its structural similarity to risperidone, this compound is presumed to bind with high affinity to a similar profile of receptors. Risperidone is a potent antagonist at both serotonin 5-HT2A and dopamine D2 receptors.[1][2][3][4] Therefore, this compound can be employed as a non-radiolabeled competitor ligand to determine the binding affinity (Ki) of test compounds for these receptors. In a typical competitive binding assay, a radiolabeled ligand with known affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the test compound can be calculated.

Target Receptors and Signaling Pathways

Dopamine D2 Receptor: The D2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in neurotransmission. It is a primary target for antipsychotic medications. The D2 receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Serotonin 5-HT2A Receptor: The 5-HT2A receptor is another GPCR and a key target for atypical antipsychotics and other psychotropic drugs. It is primarily coupled to Gq/11 proteins. Activation of the 5-HT2A receptor stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).

Quantitative Data

Table 1: Binding Affinity (Ki) of Risperidone for Key Neurotransmitter Receptors

ReceptorKi (nM)Reference
Serotonin 5-HT2A0.16 - 0.2[1][2]
Dopamine D21.4 - 3.2[2][3]
Histamine H12.23 - 20[1][2]
α1-Adrenergic0.8 - 5[1][2]
α2-Adrenergic7.54 - 16[1][2]
Dopamine D47.3[2]
Serotonin 5-HT1A420[2]
Dopamine D1240[2]
Muscarinic M1>10,000[2]

Experimental Protocols

The following are generalized protocols for competitive binding assays using this compound as a competitor. These should be optimized for specific laboratory conditions and reagents.

Protocol 1: Dopamine D2 Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor using this compound as a competitor.

Materials:

  • Receptor Source: Commercially available membranes from cells stably expressing the human dopamine D2 receptor (e.g., from CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Spiperone (a D2/D3/D4 antagonist) or [³H]-Raclopride (a D2/D3 antagonist).

  • Competitor: this compound.

  • Test Compound: The compound for which the Ki is to be determined.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol or unlabeled Spiperone).

  • 96-well microplates.

  • Glass fiber filter mats (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Microplate scintillation counter.

  • Cell harvester.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the radioligand in assay buffer to a final concentration of approximately its Kd value (typically 0.1-0.5 nM for [³H]-Spiperone).

    • Thaw the receptor membranes on ice and dilute to the desired concentration in assay buffer (typically 20-50 µg of protein per well). The optimal concentration should be determined empirically.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of assay buffer + 50 µL of radioligand + 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of non-specific binding control + 50 µL of radioligand + 100 µL of membrane suspension.

    • Competition Binding: 50 µL of test compound or this compound dilution + 50 µL of radioligand + 100 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C, depending on the specific protocol) for 60-90 minutes to reach equilibrium.

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester.

    • Wash the filters three times with cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mats.

    • Place the filter mats in scintillation vials or a sample bag with scintillation cocktail.

    • Measure the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Serotonin 5-HT2A Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the serotonin 5-HT2A receptor using this compound as a competitor.

Materials:

  • Receptor Source: Commercially available membranes from cells stably expressing the human serotonin 5-HT2A receptor.

  • Radioligand: [³H]-Ketanserin (a 5-HT2A antagonist).

  • Competitor: this compound.

  • Test Compound: The compound for which the Ki is to be determined.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 1 µM Ketanserin or 10 µM Mianserin).

  • 96-well microplates.

  • Glass fiber filter mats (e.g., Whatman GF/B, pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Scintillation cocktail.

  • Microplate scintillation counter.

  • Cell harvester.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and this compound in assay buffer (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Dilute the [³H]-Ketanserin in assay buffer to a final concentration near its Kd (typically 0.5-2.0 nM).

    • Thaw the receptor membranes on ice and dilute in assay buffer (typically 50-100 µg of protein per well).

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of assay buffer + 50 µL of radioligand + 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of non-specific binding control + 50 µL of radioligand + 100 µL of membrane suspension.

    • Competition Binding: 50 µL of test compound or this compound dilution + 50 µL of radioligand + 100 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes.

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester.

    • Wash the filters three times with cold wash buffer.

  • Detection:

    • Dry the filter mats and add scintillation cocktail.

    • Measure the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Follow the same data analysis steps as described in Protocol 1 to determine the IC50 and calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Competitive_Binding_Assay_Workflow Reagents Prepare Reagents: - Radioligand - Competitor (this compound/Test Compound) - Receptor Membranes - Buffers Plate Pipette into 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells Reagents->Plate Incubate Incubate to Reach Equilibrium Plate->Incubate Harvest Harvest and Wash (Separate Bound from Free Radioligand) Incubate->Harvest Count Scintillation Counting Harvest->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze Calculate

Caption: Workflow for a competitive radioligand binding assay.

Signaling_Pathways cluster_D2 Dopamine D2 Receptor Signaling cluster_5HT2A Serotonin 5-HT2A Receptor Signaling D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates S2AR Serotonin 5-HT2A Receptor Gq Gq/11 Protein S2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC

Caption: Signaling pathways of D2 and 5-HT2A receptors.

References

Troubleshooting & Optimization

Technical Support Center: 5-Fluororisperidone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Fluororisperidone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the key N-alkylation step.

Low Reaction Yield

Question: My final yield of this compound is consistently low. What are the potential causes and how can I improve it?

Answer: Low yield in the N-alkylation reaction is a common problem that can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting cluster_reagents Reagent Quality & Stoichiometry cluster_conditions Reaction Conditions cluster_workup Work-up & Purification start Low Yield of this compound reagent_purity Check Purity of Reactants (5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole & Chloroethyl-pyridopyrimidinone) start->reagent_purity Start Here reagent_ratio Optimize Stoichiometric Ratio (Consider slight excess of alkylating agent) reagent_purity->reagent_ratio base_check Verify Base Strength & Purity (e.g., Na2CO3, K2CO3, TEA) reagent_ratio->base_check solvent_choice Evaluate Solvent System (e.g., Acetonitrile, Isopropanol, DMF) base_check->solvent_choice temperature_opt Optimize Reaction Temperature (Balance reaction rate and side products) solvent_choice->temperature_opt reaction_time Monitor Reaction Progress Over Time (Use TLC or HPLC) temperature_opt->reaction_time catalyst Consider Phase Transfer Catalyst or Additive (e.g., KI, TBAB) reaction_time->catalyst extraction Optimize Extraction Protocol (Solvent choice, pH adjustment) catalyst->extraction purification Refine Purification Method (Recrystallization solvent, chromatography) extraction->purification end Improved Yield purification->end

Caption: Troubleshooting workflow for low yield of this compound.

Potential Causes and Solutions:

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction rate and equilibrium.

    • Solvent: While Dimethylformamide (DMF) has been used, solvents like acetonitrile and isopropanol can also be effective and may simplify work-up.[1]

    • Base: An appropriate inorganic or organic base is crucial to neutralize the HCl generated. Commonly used bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and triethylamine (TEA). The strength and solubility of the base in the chosen solvent are important considerations.

    • Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to degradation and side-product formation. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature.

    • Catalyst: The addition of a catalytic amount of potassium iodide (KI) can enhance the rate of N-alkylation by in-situ conversion of the chloro-substituent to the more reactive iodo-substituent.

  • Incomplete Reaction: The reaction may not be reaching completion within the allotted time.

    • Monitoring: Track the consumption of the starting materials by TLC or HPLC to ensure the reaction has gone to completion before work-up.

    • Reaction Time: Extend the reaction time if starting materials are still present.

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction and recrystallization.

    • Extraction: Ensure the pH of the aqueous phase is optimized for the extraction of the basic this compound into an organic solvent.

    • Recrystallization: Carefully select the recrystallization solvent to maximize the recovery of the pure product. A solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below is ideal.

Quantitative Data for Optimization:

The following table provides a hypothetical framework for optimizing reaction conditions based on literature for analogous compounds.

ParameterCondition ACondition BCondition CExpected Outcome
Solvent AcetonitrileIsopropanolDMFAcetonitrile and isopropanol may offer easier work-up compared to DMF.
Base Na₂CO₃K₂CO₃TriethylamineThe choice of base can influence reaction rate and side product formation.
Temperature 80°C100°CRefluxHigher temperatures may increase reaction rate but could also lead to impurities.
Catalyst NoneKI (0.1 eq)TBAB (0.1 eq)Catalysts like KI are expected to improve the reaction rate and yield.
Impurity Formation

Question: I am observing significant impurities in my final product. How can I identify and minimize them?

Answer: Impurity profiling is crucial for any pharmaceutical synthesis. In the synthesis of this compound, impurities can arise from starting materials, side reactions, or degradation of the product.

Common Impurities and Mitigation Strategies:

  • Unreacted Starting Materials: The presence of 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole or 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one indicates an incomplete reaction.

    • Solution: Drive the reaction to completion by optimizing the stoichiometry (a slight excess of the alkylating agent may be beneficial), increasing the reaction time, or adjusting the temperature.

  • Over-alkylation/Side Products: The nitrogen on the pyridopyrimidinone ring could potentially undergo alkylation, though this is less likely due to steric hindrance and electronics. Other side reactions may occur at elevated temperatures.

    • Solution: Optimize the reaction temperature and avoid prolonged heating after the reaction has reached completion.

  • Degradation Products: this compound may be susceptible to degradation under harsh acidic or basic conditions, or upon exposure to light.

    • Solution: Use milder conditions during work-up and purification. Protect the compound from light if it is found to be light-sensitive.

Analytical Methods for Purity Assessment:

  • HPLC: High-Performance Liquid Chromatography is the method of choice for determining the purity of the final product and quantifying impurities.

  • Mass Spectrometry (MS): Can be used in conjunction with HPLC (LC-MS) to identify the molecular weights of impurities, providing clues to their structures.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the final product and any isolated impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct synthetic route is the N-alkylation of 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.

Synthetic Pathway of this compound

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction N-Alkylation reactant1 5-Fluoro-3-(4-piperidinyl)- 1,2-benzisoxazole conditions Solvent (e.g., Acetonitrile) Base (e.g., Na2CO3) Catalyst (e.g., KI) Heat reactant1->conditions reactant2 3-(2-Chloroethyl)-2-methyl- 6,7,8,9-tetrahydro-4H-pyrido [1,2-a]pyrimidin-4-one reactant2->conditions product This compound conditions->product

Caption: General synthetic pathway for this compound.

Q2: Can you provide a general experimental protocol for the synthesis?

A2: The following is a representative protocol that should be optimized for specific laboratory conditions.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (1.0 eq), 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride (1.1 eq), sodium carbonate (2.5 eq), and a catalytic amount of potassium iodide (0.1 eq) in acetonitrile.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water. Extract the aqueous layer with the same organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol, ethanol) to obtain pure this compound.

Q3: How can I best purify the final product?

A3: Recrystallization is the most common method for purifying the final product. The choice of solvent is critical. Alcohols such as isopropanol and ethanol are often good choices. If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel may be necessary.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reactants and product are organic compounds; avoid inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

References

Resolving Co-elution of 5-Fluororisperidone and Risperidone in HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of 5-Fluororisperidone and risperidone during High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide: Resolving Co-elution

Co-elution of this compound and risperidone can be a significant challenge in chromatographic analysis. This guide provides a systematic approach to troubleshoot and resolve this issue.

Initial Assessment

Before modifying your HPLC method, it's crucial to confirm that you are indeed facing a co-elution problem.

Symptoms of Co-elution:

  • Broad or asymmetrical peaks.

  • Shoulders on the main peak.

  • Inconsistent peak areas or heights between runs.

  • Inability to achieve baseline separation between the two analytes.

If you observe any of these symptoms, proceed with the following troubleshooting steps.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting the co-elution of this compound and risperidone.

CoElution_Troubleshooting start Co-elution of this compound and Risperidone Observed check_selectivity Is Selectivity (α) the Issue? start->check_selectivity check_retention Is Retention Factor (k') Optimal? check_selectivity->check_retention No modify_mobile_phase Modify Mobile Phase check_selectivity->modify_mobile_phase Yes change_column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) check_selectivity->change_column If mobile phase adjustments fail check_efficiency Is Column Efficiency (N) Low? check_retention->check_efficiency No adjust_mobile_phase_strength Adjust Mobile Phase Strength check_retention->adjust_mobile_phase_strength Yes optimize_flow_rate Optimize Flow Rate check_efficiency->optimize_flow_rate Yes check_column_health Check Column Health check_efficiency->check_column_health use_smaller_particles Consider Column with Smaller Particle Size (UHPLC) check_efficiency->use_smaller_particles change_pH Adjust pH modify_mobile_phase->change_pH change_organic Change Organic Modifier (e.g., Acetonitrile to Methanol) modify_mobile_phase->change_organic resolved Resolution Achieved change_pH->resolved change_organic->resolved change_column->resolved weaken_mobile_phase Weaken Mobile Phase (Increase aqueous component) adjust_mobile_phase_strength->weaken_mobile_phase weaken_mobile_phase->resolved optimize_flow_rate->resolved check_column_health->resolved use_smaller_particles->resolved

Caption: Troubleshooting workflow for co-elution.

Frequently Asked Questions (FAQs)

Q1: Why do this compound and risperidone tend to co-elute?

A1: this compound is a closely related structural analog of risperidone. The primary difference is the substitution of a fluorine atom. This high degree of structural similarity results in very similar physicochemical properties, leading to comparable interactions with the stationary and mobile phases in reverse-phase HPLC, and thus, a high propensity for co-elution.

Q2: How does mobile phase pH affect the separation of these two compounds?

A2: Risperidone is a basic compound with ionizable nitrogen atoms.[1] The pH of the mobile phase will influence the degree of ionization of both risperidone and this compound.[2] By adjusting the pH, you can alter their hydrophobicity and interaction with the stationary phase, which can significantly impact their retention times and improve separation.[2] For basic compounds like risperidone, working at a slightly acidic to neutral pH is often beneficial.

Q3: What is a good starting point for mobile phase composition?

A3: A common starting point for the analysis of risperidone and its related substances is a mixture of an aqueous buffer and an organic modifier.[3] Based on published methods for risperidone, a combination of a phosphate or ammonium acetate buffer and acetonitrile or methanol is recommended.[2][4] The ratio of the organic to the aqueous phase should be optimized to achieve adequate retention and resolution.

Q4: Can changing the organic modifier in the mobile phase improve separation?

A4: Yes, switching between organic modifiers, such as from acetonitrile to methanol, can alter the selectivity of the separation. Methanol and acetonitrile have different polarities and elution strengths, which can lead to differential interactions with the analytes and the stationary phase, potentially resolving co-eluting peaks.

Q5: What type of HPLC column is best suited for this separation?

A5: C8 and C18 columns are the most commonly used stationary phases for the analysis of risperidone and its impurities.[3][4] For challenging separations like this, a high-efficiency column with a smaller particle size (e.g., sub-2 µm for UHPLC) can provide significantly better resolution.[5]

Q6: How does temperature influence the separation?

A6: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to improved mass transfer and potentially sharper peaks. However, excessively high temperatures can negatively impact peak shape and resolution for some compounds. It is a parameter that can be optimized, typically in the range of 25-40°C.[2]

Q7: Are there any validated methods for separating risperidone and its fluorinated impurities?

A7: Yes, a UPLC (Ultra-Performance Liquid Chromatography) method has been developed for the determination of risperidone and its impurities, which includes 5-Fluoro Risperidone.[5] While the full experimental details are proprietary, the existence of such a method confirms that separation is achievable with optimized chromatographic conditions, likely involving a high-efficiency column and a carefully selected mobile phase.

Experimental Protocols

The following are examples of HPLC methods that have been used for the analysis of risperidone. These can serve as a starting point for developing a method to resolve this compound and risperidone.

Method 1: Reverse-Phase HPLC with UV Detection

This method is a good starting point for initial method development.

ParameterCondition
Column Supelcosil LC8 DB (250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase 0.1 M Ammonium Acetate (pH 5.50) : Methanol (40:60, v/v)[2]
Flow Rate 1.0 mL/min[2]
Detection UV at 274 nm[2]
Temperature 40°C[2]

Method 2: Stability-Indicating HPLC Method

This method has been used to separate risperidone from its degradation products.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase Methanol : Acetonitrile (80:20, v/v)[3]
Flow Rate 1.0 mL/min[3]
Detection UV at 280 nm[3]
Temperature Ambient (25°C)[3]

Data Presentation: Comparison of HPLC Methods

The following table summarizes various reported HPLC methods for risperidone analysis, providing a comparative overview of chromatographic conditions.

Method ReferenceColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time of Risperidone (min)
Method 1[2]Supelcosil LC8 DB (250 x 4.6 mm, 5 µm)0.1 M Ammonium Acetate (pH 5.50) : Methanol (40:60)1.02745.89
Method 2[3]C18 (250 x 4.6 mm, 5 µm)Methanol : Acetonitrile (80:20)1.02803.35
Method 3[4]Waters Xterra RP8 (250 x 4.6 mm, 5 µm)10 mM KH2PO4 (pH 3.5) : Acetonitrile : Methanol (65:20:15)1.0276Not Specified
Method 4Chemisil ODS C18 (250 x 4.6 mm, 5 µm)Methanol : 0.2% v/v OPA in water (80:20)0.62353.72

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between key HPLC parameters and their effect on chromatographic resolution.

HPLC_Resolution_Factors resolution Chromatographic Resolution (Rs) selectivity Selectivity (α) resolution->selectivity efficiency Efficiency (N) resolution->efficiency retention Retention Factor (k') resolution->retention mobile_phase_comp Mobile Phase Composition (Organic Modifier, pH, Buffer) selectivity->mobile_phase_comp column_chem Stationary Phase Chemistry selectivity->column_chem temperature Temperature selectivity->temperature column_length Column Length efficiency->column_length particle_size Particle Size efficiency->particle_size flow_rate Flow Rate efficiency->flow_rate mobile_phase_strength Mobile Phase Strength retention->mobile_phase_strength

Caption: Factors influencing HPLC resolution.

References

Addressing poor solubility of 5-Fluororisperidone in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of 5-Fluororisperidone.

FAQs & Troubleshooting Guides

This section addresses common issues and questions related to the handling and formulation of this compound in aqueous solutions.

Q1: What is the expected aqueous solubility of this compound?

Q2: My this compound is not dissolving in water or buffer. What should I do?

A: This is an expected observation. Direct dissolution in aqueous solutions is likely to be unsuccessful. The following troubleshooting steps are recommended:

  • pH Adjustment: this compound has a predicted pKa of approximately 8.05, indicating it is a weakly basic compound.[3] Solubility can be significantly increased in acidic conditions. Attempt to dissolve the compound in a buffer with a pH of 2-4.

  • Co-solvents: Employing a water-miscible organic co-solvent is a common and effective strategy. Start by dissolving the this compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol, or PEG 400) before slowly adding the aqueous buffer to the desired final volume.

  • Particle Size Reduction: If you are working with the solid form, reducing the particle size can enhance the dissolution rate. Techniques like micronization or sonication can be explored.

Q3: I am observing precipitation of my compound after initial dissolution with a co-solvent. How can I prevent this?

A: Precipitation upon dilution of a co-solvent stock solution is a common issue for poorly soluble compounds. Consider the following:

  • Optimize Co-solvent Percentage: The final concentration of the organic co-solvent may be too low to maintain solubility. Systematically investigate the effect of increasing the co-solvent percentage in the final solution.

  • Use of Surfactants: Incorporating a non-ionic surfactant, such as Tween® 80 or Poloxamer 188, can help to stabilize the dissolved drug and prevent precipitation by forming micelles.

  • Complexation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the drug molecule, thereby increasing its apparent solubility in water.

Q4: What are some advanced formulation strategies to improve the aqueous solubility of this compound for in vivo studies?

A: For preclinical and clinical development, more advanced formulation strategies are often necessary to achieve adequate bioavailability. These can include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can significantly enhance its dissolution rate and solubility. This can be achieved through techniques like solvent evaporation or hot-melt extrusion.

  • Nanosuspensions: Creating a nanosuspension of this compound can increase the surface area available for dissolution, leading to improved solubility and bioavailability.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be developed by dissolving the compound in a mixture of oils, surfactants, and co-solvents. These systems form fine emulsions in the gastrointestinal tract, facilitating absorption.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes potential solubility enhancement techniques and their expected impact on the aqueous solubility of this compound. Please note that these are general guidelines, and the actual achievable concentrations will need to be determined experimentally.

Technique Key Excipients/Parameters Plausible Achievable Concentration Range (µg/mL) Advantages Potential Challenges
pH Adjustment Acidic Buffers (pH 2-4)10 - 100Simple and cost-effective.May not be suitable for all routes of administration due to potential for irritation.
Co-solvency DMSO, Ethanol, PEG 400100 - 1000Can achieve significantly higher concentrations.Potential for in vivo toxicity depending on the co-solvent and concentration.
Surfactant Solubilization Tween® 80, Poloxamer 18850 - 500Can improve both solubility and stability.May have an impact on cellular assays or in vivo models.
Cyclodextrin Complexation HP-β-CD, SBE-β-CD200 - 2000Can significantly increase solubility and bioavailability.Can be a more expensive option. Stoichiometry of the complex needs to be determined.
Solid Dispersion PVP, HPMC, Soluplus®Formulation dependentSubstantial increase in dissolution rate and apparent solubility.Requires specialized equipment for preparation and characterization.
Nanosuspension Various stabilizersFormulation dependentEnhanced dissolution velocity and potential for improved bioavailability.Physical stability of the nanosuspension needs to be carefully controlled.

Experimental Protocols

The following are example protocols for key experiments to enhance the solubility of this compound. Researchers should adapt these protocols based on their specific experimental needs and observations.

Protocol 1: pH-Dependent Solubility Assessment
  • Objective: To determine the effect of pH on the solubility of this compound.

  • Materials: this compound powder, a series of buffers (e.g., citrate, phosphate) with pH values ranging from 2 to 8, a suitable analytical method for quantification (e.g., HPLC-UV).

  • Method:

    • Add an excess amount of this compound powder to separate vials containing each buffer.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Quantify the concentration of this compound in the filtrate using a validated analytical method.

Protocol 2: Preparation and Evaluation of a Co-solvent System
  • Objective: To prepare a stock solution of this compound using a co-solvent and determine its maximum aqueous dilution.

  • Materials: this compound, Dimethyl sulfoxide (DMSO), Phosphate-buffered saline (PBS, pH 7.4).

  • Method:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial dilutions of the DMSO stock solution into PBS at room temperature.

    • Visually inspect each dilution for any signs of precipitation immediately after preparation and after a set time (e.g., 1 hour, 4 hours).

    • The highest concentration that remains clear is the maximum achievable concentration with that co-solvent ratio.

Protocol 3: Formulation of a Cyclodextrin Complex
  • Objective: To enhance the aqueous solubility of this compound through complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Materials: this compound, HP-β-CD, Deionized water, Magnetic stirrer, 0.22 µm syringe filter.

  • Method:

    • Prepare a solution of HP-β-CD in deionized water at a desired concentration (e.g., 10% w/v).

    • Gradually add an excess of this compound powder to the stirring HP-β-CD solution.

    • Allow the mixture to stir for 24-48 hours at room temperature.

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved drug.

    • Determine the concentration of this compound in the filtrate via a suitable analytical method.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Desired Outcome problem Poor Aqueous Solubility of This compound ph_adjust pH Adjustment problem->ph_adjust cosolvent Co-solvency problem->cosolvent surfactant Surfactant Addition problem->surfactant complexation Cyclodextrin Complexation problem->complexation solubility_test Equilibrium Solubility Testing ph_adjust->solubility_test cosolvent->solubility_test surfactant->solubility_test complexation->solubility_test stability_test Physical Stability Assessment solubility_test->stability_test outcome Optimized Aqueous Formulation stability_test->outcome

Caption: A workflow for addressing the poor aqueous solubility of this compound.

logical_relationship cluster_physicochemical Physicochemical Properties cluster_approaches Formulation Approaches cluster_result Result poor_solubility Poor Intrinsic Aqueous Solubility organic_solvents Incorporation of Co-solvents poor_solubility->organic_solvents micelle_formation Use of Surfactants poor_solubility->micelle_formation inclusion_complex Complexation with Cyclodextrins poor_solubility->inclusion_complex weak_base Weakly Basic (pKa ~8.05) acidic_ph Use of Acidic Buffers (pH < pKa) weak_base->acidic_ph enhanced_solubility Enhanced Apparent Aqueous Solubility acidic_ph->enhanced_solubility organic_solvents->enhanced_solubility micelle_formation->enhanced_solubility inclusion_complex->enhanced_solubility

Caption: Logical relationships between the properties of this compound and solubility enhancement strategies.

References

Troubleshooting peak tailing for 5-Fluororisperidone in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the reverse-phase HPLC analysis of 5-Fluororisperidone.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to provide targeted solutions for improving peak symmetry.

Question 1: Why is my this compound peak exhibiting significant tailing?

Peak tailing for this compound, a basic compound, in reverse-phase HPLC is primarily caused by secondary interactions between the analyte and the stationary phase.[1][2] The most common causes can be categorized as either chemical or physical.

Chemical Causes:

  • Silanol Interactions: The most frequent cause is the interaction between the basic amine groups in this compound and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][3][4][5] These interactions create a secondary, stronger retention mechanism that leads to a delayed elution for some analyte molecules, resulting in a tailing peak.[1][2]

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to the ionization of both the analyte and the silanol groups, exacerbating these unwanted interactions.[3][6][7][8]

Physical Causes:

  • Column Void or Bed Deformation: A void at the column inlet or a collapsed packing bed can disrupt the sample band, causing all peaks in the chromatogram to tail.[2][9][10]

  • Extra-Column Volume: Excessive tubing length or diameter, as well as improper fittings between the injector, column, and detector, can introduce dead volume, leading to peak broadening and tailing.[9][10]

  • Column Contamination: Contaminants from the sample or mobile phase can accumulate at the head of the column, creating active sites that cause tailing.[11]

peak_tailing Peak Tailing for This compound causes Potential Causes peak_tailing->causes chemical Chemical Interactions causes->chemical physical Physical / Instrumental Issues causes->physical silanol Analyte-Silanol Interaction chemical->silanol mobile_phase Suboptimal Mobile Phase pH chemical->mobile_phase column_void Column Void / Bed Deformation physical->column_void dead_volume Extra-Column Dead Volume physical->dead_volume overload Column Overload physical->overload

Caption: Root causes of peak tailing for basic compounds like this compound.

Question 2: How can I adjust my mobile phase to eliminate peak tailing?

Optimizing the mobile phase is one of the most effective strategies to mitigate tailing caused by silanol interactions.

Methodology 1: Adjusting Mobile Phase pH

The goal is to suppress the ionization of the residual silanol groups on the stationary phase.

  • Protocol:

    • Lower the mobile phase pH to a range of 2.5-3.0.[1][9] At this low pH, the silanol groups (pKa ~3.5-4.5) are protonated (Si-OH) and thus electrically neutral, which minimizes their ability to interact with the protonated basic analyte via cation exchange.[9][12][13]

    • Use an acidic modifier like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05% - 0.1%) to achieve and maintain the target pH.[9][13]

    • Ensure the column used is stable at low pH to prevent degradation of the stationary phase.[2][9]

Methodology 2: Using Buffers and Additives

  • Protocol:

    • Increase Buffer Strength: For LC-UV applications, increasing the concentration of a buffer like phosphate from 10 mM to 25 mM can enhance the ionic strength of the mobile phase.[9] This helps to mask the residual silanol sites and improve peak shape.[9]

    • Add a Competing Base: Introduce a small concentration of a competing base, such as triethylamine (TEA), into the mobile phase (typically around 5-20 mM).[12][14] The TEA will preferentially interact with the active silanol sites, effectively blocking them from interacting with this compound.[12][14] Note that TEA can suppress ionization in mass spectrometry and may shorten column lifetime.[12]

    • Use Buffered Salts: For LC-MS compatibility, use a buffer salt like ammonium formate or ammonium acetate (5-10 mM) in conjunction with an acid like formic acid.[9][11][14] The ammonium ions compete with the analyte for the silanol sites, while maintaining conditions suitable for MS detection.[11][14]

Mobile Phase ModifierTypical ConcentrationMechanism of ActionProsCons
Formic Acid 0.1%Lowers mobile phase pH to protonate silanols.[9][13]LC-MS compatible.[9][14]May not be sufficient for severe tailing.[14]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Lowers pH and acts as an ion-pairing agent.[13]Very effective at reducing tailing.[13]Strong ion suppression in MS.
Ammonium Formate/Acetate 5 - 10 mMActs as a buffer and competing cation.[11][14]Improves peak shape, LC-MS compatible.[9][11]Must ensure solubility in organic modifier.
Triethylamine (TEA) 5 - 20 mMActs as a competing base to block silanol sites.[12][14]Highly effective for silanol masking.[14]Not MS-friendly, can shorten column life.[12]
Question 3: Could my HPLC column be the source of the problem?

Yes, the choice and condition of the column are critical for obtaining symmetrical peaks for basic compounds.

  • Use Modern, High-Purity Columns: Older columns (Type A silica) contain more metal impurities and have a higher concentration of acidic silanol groups, which exacerbates peak tailing.[1] Modern columns made from high-purity Type B silica are specifically designed to have minimal silanol activity and metal content, leading to significantly improved peak shapes for basic compounds.[1][3]

  • Select an End-Capped Column: End-capping is a process where residual silanol groups are chemically bonded with a small silylating agent (like trimethylsilyl) to make them inert.[3][9] Using a well end-capped or even a double end-capped column is highly recommended for analyzing basic compounds like this compound.[9][15]

  • Consider Alternative Stationary Phases: If tailing persists, explore columns with different stationary phases:

    • Hybrid Silica: Organo-silica hybrid phases offer better pH stability and reduced silanol activity.[1][13][14]

    • Charged Surface Hybrid (CSH): These columns have a low level of positive surface charge that helps to repel basic analytes, minimizing silanol interactions through ionic repulsion.[13]

  • Check for Column Voids: If all peaks in your chromatogram are tailing, it may indicate a physical problem with the column.[16]

    • Troubleshooting Step: Disconnect the column from the detector and reverse the flow direction. Flush with a strong solvent for at least 10 column volumes to wash away any particulate buildup on the inlet frit.[2] If the problem persists after reconnecting the column in its normal orientation, the column may be permanently damaged and require replacement.[2]

Frequently Asked Questions (FAQs)

Q1: What is the difference between peak tailing and peak fronting? Peak tailing and fronting are two types of peak asymmetry. Peak tailing occurs when the latter half of the peak is broader than the front half, often due to strong secondary interactions between the analyte and the stationary phase.[1] Peak fronting is the opposite, where the front half of the peak is broader, which can be caused by issues like column overload or poor sample solubility.[1]

Q2: How can I quantitatively measure peak tailing? Peak tailing is typically measured using the Tailing Factor (TF) or the Asymmetry Factor (As).[10] The tailing factor is calculated by measuring the peak width at 5% of the peak height, while the asymmetry factor is measured at 10% of the peak height.[17] An ideal Gaussian peak has a value of 1.0 for both measures. A value greater than 1.2 is generally considered to be a tailing peak.[2]

Q3: Can overloading the column cause my this compound peak to tail? Yes, while column overload is more commonly associated with peak fronting, mass overload can also cause tailing.[9][10][18] This happens when the concentration of the analyte is too high, saturating the primary retention sites on the stationary phase and leading to interactions with secondary, more active sites.

  • Experimental Test: To check for mass overload, dilute your sample by a factor of 10 and reinject it.[9][18] If the peak shape improves and becomes more symmetrical, the original sample was overloaded.[9][18]

Q4: I see tailing in all my peaks, not just this compound. What is the likely cause? If all peaks in the chromatogram exhibit tailing, the problem is likely physical or instrumental rather than chemical.[16][19]

  • Common Causes:

    • A void or channel in the column packing bed.[2][9]

    • A partially blocked column inlet frit.[17]

    • Excessive dead volume in the system from using tubing with an incorrect internal diameter or from a poor connection.[19]

start Observe Peak Tailing for this compound check_all_peaks Are ALL peaks tailing? start->check_all_peaks physical_issue Suspect Physical Issue check_all_peaks->physical_issue  Yes chemical_issue Suspect Chemical Interaction (Analyte-Specific) check_all_peaks->chemical_issue No   check_fittings Check fittings and tubing for dead volume physical_issue->check_fittings flush_column Reverse-flush column to clear frit blockage check_fittings->flush_column replace_column Replace column if void is suspected flush_column->replace_column adjust_ph Adjust Mobile Phase pH to 2.5 - 3.0 chemical_issue->adjust_ph add_buffer Add buffer / competing base (e.g., Ammonium Formate, TEA) adjust_ph->add_buffer check_column_type Use end-capped, high-purity (Type B) column add_buffer->check_column_type dilute_sample Dilute sample to check for overload check_column_type->dilute_sample

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

References

Technical Support Center: Optimizing Mass Spectrometry Ionization for 5-Fluororisperidone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry ionization of 5-Fluororisperidone.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.

Problem 1: Low or No Signal for this compound

Possible Causes and Solutions:

  • Incorrect Ionization Source: this compound, similar to risperidone, is a moderately polar molecule. Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be suitable.[1][2][3] If you are not detecting a signal with one, try the other. ESI is generally preferred for polar compounds, while APCI can be more effective for less polar compounds.[2][3]

  • Suboptimal Source Parameters: The efficiency of ionization is highly dependent on the source parameters. Systematically optimize the following:

    • Capillary Voltage (ESI): A typical starting point is 3.5-5.0 kV.[4]

    • Nebulizer Gas Pressure: This affects droplet size and desolvation.

    • Drying Gas Flow and Temperature: Crucial for removing solvent and generating gas-phase ions.

  • Inappropriate Mobile Phase: The mobile phase composition significantly impacts ionization efficiency.

    • For ESI, ensure the mobile phase contains a proton source for positive ion mode (e.g., 0.1% formic acid or acetic acid) or a proton acceptor for negative ion mode.[5]

    • For APCI, methanol is often a good choice as it can donate a proton.[2]

  • Sample Degradation: Ensure the stability of this compound in your sample matrix and solvent.

  • Instrument Malfunction: Check for common instrument issues such as clogged capillaries or leaks.[6][7]

Troubleshooting Workflow for Low/No Signal:

LowSignalTroubleshooting cluster_solutions Potential Solutions start Low or No Signal check_source Verify Ionization Source (ESI/APCI) start->check_source check_source->check_source optimize_params Optimize Source Parameters (Voltage, Gas, Temp) check_source->optimize_params Source Appropriate sol1 Switch to APCI/ESI check_source->sol1 check_mobile_phase Check Mobile Phase (Additives, pH) optimize_params->check_mobile_phase Parameters Optimized sol2 Adjust Voltages/Gases optimize_params->sol2 check_sample Assess Sample Integrity check_mobile_phase->check_sample Mobile Phase OK sol3 Add Formic Acid/Ammonium Acetate check_mobile_phase->sol3 instrument_check Perform Instrument Check (Leaks, Clogs) check_sample->instrument_check Sample Stable sol4 Prepare Fresh Sample check_sample->sol4 solution Signal Improved instrument_check->solution Instrument OK sol5 Clean/Maintain Instrument instrument_check->sol5

Caption: Troubleshooting workflow for low or no signal of this compound.

Problem 2: Poor Reproducibility and Inconsistent Signal

Possible Causes and Solutions:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inconsistent results.[8][9]

    • Improve Sample Preparation: Utilize more effective extraction techniques (e.g., solid-phase extraction) to remove interfering matrix components.

    • Optimize Chromatography: Modify the chromatographic method to separate this compound from interfering compounds.

    • Use an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in ionization.

  • Unstable Spray: An inconsistent spray in the ionization source will lead to a fluctuating signal.[6][7]

    • Check for Clogs: Inspect the ESI needle or APCI probe for blockages.

    • Adjust Source Position: Optimize the position of the spray needle relative to the mass spectrometer inlet.

  • Contamination: Carryover from previous injections can lead to ghost peaks and poor reproducibility.[6]

    • Implement a Thorough Wash Method: Use a strong solvent in your autosampler wash routine to clean the injection needle and port between samples.

ReproducibilityTroubleshooting

References

Enhancing the stability of 5-Fluororisperidone stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 5-Fluororisperidone stock solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound?

A1: this compound is a fluorinated derivative of risperidone. While specific experimental data for this compound is limited, its properties are expected to be similar to risperidone.

PropertyValueSource
Molecular Formula C₂₃H₂₇FN₄O₂[1][2]
Molecular Weight 410.49 g/mol [1][2]
Appearance White to slightly beige powder (inferred from Risperidone)[3]
Water Solubility Practically insoluble (inferred from Risperidone)[4]
Organic SolventSolubility Soluble in methanol and dilute acid solutions (inferred from Risperidone)[4][5]

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Based on the solubility profile of the parent compound, risperidone, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing high-concentration stock solutions of this compound for in vitro and in vivo experiments. For certain applications, ethanol or methanol can also be used.[5] It is crucial to first dissolve the compound in a minimal amount of organic solvent before diluting with aqueous buffers or cell culture media to avoid precipitation.

Q3: How should I store this compound stock solutions to ensure stability?

A3: To maximize stability, this compound stock solutions should be stored under the following conditions, extrapolated from best practices for similar compounds and risperidone:

Storage ConditionRecommendationRationale
Temperature Store at -20°C or -80°C for long-term storage.Low temperatures minimize chemical degradation.
Light Protect from light by using amber vials or by wrapping vials in aluminum foil.Risperidone, the parent compound, is known to be sensitive to light, which can cause photodegradation.[4][6]
Aliquoting Aliquot the stock solution into smaller, single-use volumes.This prevents multiple freeze-thaw cycles which can lead to degradation.
pH Maintain a slightly acidic to neutral pH if diluted in aqueous buffers.Risperidone shows improved photostability at lower pH values.[4][6]

Q4: What are the potential degradation pathways for this compound?

A4: Based on forced degradation studies of risperidone, this compound is likely susceptible to the following degradation pathways:

  • Oxidation: Risperidone is highly susceptible to oxidation.[5][7] It is advisable to use freshly prepared solutions and avoid sources of oxidative stress.

  • Hydrolysis: Some hydrolysis can occur, particularly in the presence of water.[4]

  • Photodegradation: Exposure to light can lead to the formation of oxidized degradation products.[4][6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous media. Low aqueous solubility of this compound.Prepare a high-concentration stock solution in 100% DMSO. For working solutions, perform a serial dilution, ensuring the final concentration of DMSO is low enough not to affect the experimental system (typically <0.5%).[8] Consider the use of a co-solvent like PEG400 or Tween 80 for in vivo studies.[8]
Loss of compound activity over time. Degradation of the stock solution.Ensure proper storage conditions (aliquoted, protected from light, stored at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock solution for each experiment.
Inconsistent experimental results. Inaccurate concentration of the stock solution due to degradation or precipitation.Visually inspect the stock solution for any signs of precipitation before use. If the solution has been stored for an extended period, consider verifying its concentration using a suitable analytical method like HPLC.
Discoloration of the stock solution. Potential degradation of the compound.A change in color may indicate chemical degradation. It is recommended to discard the discolored solution and prepare a fresh stock solution.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, for 1 mL of a 10 mM solution, weigh 4.105 mg of this compound (Molecular Weight = 410.49 g/mol ).

    • Add the appropriate volume of DMSO to the tube/vial.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.[9]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber tubes).

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C.

Visualizations

Experimental Workflow for Preparing and Using this compound Stock Solution

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation & Use weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to dissolve dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw a single aliquot store->thaw dilute Serially dilute in media/buffer thaw->dilute treat Treat cells/animals dilute->treat

Caption: Workflow for preparing and using this compound solutions.

Proposed Signaling Pathway of this compound

G cluster_drug This compound cluster_receptors Receptors cluster_pathways Downstream Effects drug This compound d2 Dopamine D2 Receptor drug->d2 Antagonism ht2a Serotonin 5-HT2A Receptor drug->ht2a Antagonism dopamine Decreased Dopaminergic Neurotransmission d2->dopamine serotonin Decreased Serotonergic Neurotransmission ht2a->serotonin therapeutic Therapeutic Effects (Antipsychotic Action) dopamine->therapeutic serotonin->therapeutic

References

Technical Support Center: Robust Quantification of 5-Fluororisperidone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the robust quantification of 5-Fluororisperidone, a known impurity and related substance of the antipsychotic drug Risperidone. This guide is intended for researchers, scientists, and drug development professionals working on the analysis of Risperidone and its impurities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is a potential impurity found in the active pharmaceutical ingredient (API) of Risperidone.[1][2][3] Its quantification is crucial for ensuring the purity, safety, and efficacy of Risperidone drug products, as regulatory bodies require strict control over impurities.

Q2: What are the common analytical techniques used for the quantification of this compound?

A2: The most common analytical techniques are high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), often coupled with UV or mass spectrometry (MS) detectors for enhanced sensitivity and specificity.[1][4][5]

Q3: What are the key challenges in the quantification of this compound?

A3: Key challenges include achieving adequate separation from Risperidone and other related impurities, potential for co-elution, managing matrix effects in biological samples, and ensuring method robustness and sensitivity to meet regulatory requirements.

Q4: Where can I find reference standards for this compound?

A4: Reference standards for this compound are available from various pharmaceutical reference standard providers. It is listed as Risperidone Impurity D in some pharmacopeias.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload.4. Interactions with active sites on the column.1. Wash the column with a strong solvent or replace it.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Reduce the injection volume or sample concentration.4. Use a column with end-capping or add a competing base to the mobile phase.
Poor Resolution Between this compound and Other Impurities 1. Sub-optimal mobile phase composition.2. Inadequate column chemistry.3. High flow rate.4. Inappropriate column temperature.1. Optimize the organic modifier percentage in the mobile phase.2. Try a different column with a different stationary phase (e.g., C18, Phenyl-Hexyl).3. Reduce the flow rate to increase separation efficiency.4. Optimize the column temperature; a decrease in temperature can sometimes improve the resolution between closely eluting peaks.[1]
Inconsistent Retention Times 1. Fluctuation in mobile phase composition.2. Column temperature variations.3. Pump malfunction or leaks.4. Column equilibration issues.1. Ensure proper mobile phase mixing and degassing.2. Use a column oven to maintain a stable temperature.3. Check the HPLC/UPLC system for leaks and perform pump maintenance.4. Ensure the column is adequately equilibrated with the mobile phase before each run.
Low Signal Intensity or Poor Sensitivity 1. Low concentration of the analyte.2. Sub-optimal detector settings (UV wavelength or MS parameters).3. Sample degradation.4. Matrix suppression in LC-MS.1. Concentrate the sample or increase the injection volume.2. Optimize the UV wavelength based on the analyte's absorbance spectrum or optimize MS parameters (e.g., source temperature, gas flows, collision energy).3. Protect solutions from light to avoid degradation of Risperidone and its impurities.[1]4. Improve sample preparation to remove interfering matrix components. Use an internal standard to compensate for matrix effects.
Carryover in Blank Injections 1. Adsorption of the analyte onto the injector, column, or detector.2. Contaminated syringe or injection port.1. Use a stronger needle wash solution.2. Clean the injection port and syringe thoroughly.3. Inject a series of blanks after high-concentration samples.

Experimental Protocols

Below are example methodologies for the quantification of Risperidone and its impurities, including this compound, using UPLC-UV and LC-MS/MS. These are starting points and may require optimization for specific applications.

UPLC-UV Method for Impurity Profiling

This method is adapted from a study on the determination of Risperidone and its related substances.[4][5]

Parameter Condition
Column Syncronis C18 (100 mm × 3.0 mm, 1.7 µm) or equivalent
Mobile Phase A 0.05 M Phosphate buffer (pH adjusted to 3.7)
Mobile Phase B Acetonitrile
Gradient Optimized for separation of all impurities
Flow Rate 0.4 mL/min
Column Temperature 40°C
Detection Wavelength 280 nm
Injection Volume 1-5 µL

Sample Preparation:

  • Accurately weigh and dissolve the Risperidone API or crushed tablets in a suitable diluent (e.g., a mixture of mobile phase A and methanol).

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm membrane filter before injection.

LC-MS/MS Method for Bioanalytical Quantification

This method is based on a validated assay for Risperidone and its active metabolite in plasma, which can be adapted for this compound.[6][7][8]

Parameter Condition
Column Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) or equivalent
Mobile Phase A 2 mM Ammonium acetate with 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% Formic acid
Gradient Isocratic or gradient elution optimized for the analytes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions To be determined by infusing a standard solution of this compound. For Risperidone, a common transition is m/z 411.2 → 191.1.[8]
Internal Standard A structurally similar compound not present in the sample (e.g., a deuterated analog).

Sample Preparation (Plasma):

  • To 100 µL of plasma, add the internal standard.

  • Perform a protein precipitation step by adding a sufficient volume of cold acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Visualizations

Experimental_Workflow_UPLC_UV cluster_sample_prep Sample Preparation cluster_uplc_analysis UPLC-UV Analysis sp1 Weighing of API or Tablets sp2 Dissolution in Diluent sp1->sp2 sp3 Sonication sp2->sp3 sp4 Filtration (0.22 µm) sp3->sp4 ua1 Injection into UPLC sp4->ua1 Inject ua2 Chromatographic Separation ua1->ua2 ua3 UV Detection (280 nm) ua2->ua3 ua4 Data Acquisition and Processing ua3->ua4

Caption: UPLC-UV Experimental Workflow for this compound Quantification.

Experimental_Workflow_LC_MS_MS cluster_sample_prep Plasma Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis psp1 Plasma Aliquoting psp2 Internal Standard Addition psp1->psp2 psp3 Protein Precipitation psp2->psp3 psp4 Centrifugation psp3->psp4 psp5 Supernatant Evaporation psp4->psp5 psp6 Reconstitution psp5->psp6 lmsa1 Injection into LC-MS/MS psp6->lmsa1 Inject lmsa2 Chromatographic Separation lmsa1->lmsa2 lmsa3 Mass Spectrometric Detection lmsa2->lmsa3 lmsa4 Data Analysis lmsa3->lmsa4

Caption: LC-MS/MS Experimental Workflow for Bioanalytical Quantification.

References

Technical Support Center: Overcoming Matrix Effects in Bioanalytical Assays for 5-Fluororisperidone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects in the bioanalytical analysis of 5-Fluororisperidone. Given the structural similarity of this compound to the well-characterized antipsychotic drug risperidone, the methodologies and guidance provided herein are largely based on established and validated methods for risperidone and its metabolites. This approach provides a robust framework for developing and troubleshooting assays for this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the bioanalysis of this compound, focusing on the mitigation of matrix effects.

Problem 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

Possible Causes and Solutions

Cause Solution
Column Contamination Implement a robust column washing procedure after each batch. If the problem persists, use a guard column or replace the analytical column.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound to ensure it is in a single ionic state.
Injection of a Stronger Solvent than the Mobile Phase Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase.
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.
Problem 2: Inconsistent or Low Analyte Recovery

Possible Causes and Solutions

Cause Solution
Inefficient Sample Extraction Optimize the sample preparation method. Experiment with different SPE sorbents, LLE solvents, or protein precipitation conditions. See the "Data Presentation" section for a comparison of extraction methods for the analogous compound, risperidone.
Analyte Instability Investigate the stability of this compound in the biological matrix and during the entire analytical process (freeze-thaw, bench-top, and post-preparative stability). Adjust storage and handling conditions accordingly.
Improper pH during Extraction Adjust the pH of the sample to ensure this compound is in a neutral state for efficient extraction with organic solvents in LLE or for optimal retention on SPE sorbents.
Incomplete Elution from SPE Cartridge Optimize the elution solvent composition and volume. A stronger solvent or a larger volume may be required to ensure complete elution of the analyte.
Problem 3: Significant Ion Suppression or Enhancement

Possible Causes and Solutions

Cause Solution
Co-elution of Matrix Components (e.g., Phospholipids) Improve chromatographic separation by modifying the mobile phase gradient, changing the column chemistry, or using a more effective sample cleanup method like HybridSPE.
High Concentration of Salts or Other Endogenous Components Dilute the sample with a suitable buffer or mobile phase. This can reduce the concentration of interfering components.
Inappropriate Internal Standard (IS) Use a stable isotope-labeled (SIL) internal standard for this compound if available. A SIL IS will co-elute with the analyte and experience similar matrix effects, thus providing better compensation. If a SIL IS is not available, select an analog with similar physicochemical properties.
Ionization Source Contamination Clean the mass spectrometer's ion source regularly according to the manufacturer's instructions to remove accumulated matrix components.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my this compound assay?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of this compound. Common sources of matrix effects in plasma include phospholipids, salts, and endogenous metabolites.

Q2: How can I evaluate the extent of matrix effects in my assay?

A2: The most common method is the post-extraction addition technique. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a pure solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?

A3: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix.

  • Protein Precipitation (PPT): Simple and fast, but often results in the least clean extracts and significant matrix effects.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and the least matrix interference due to the selective retention and elution of the analyte.[2]

Q4: What are the key considerations for selecting an internal standard (IS) for this compound analysis?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. If a SIL IS is not available, a structural analog with similar chromatographic retention, extraction recovery, and ionization response should be used. The IS should be added to the samples as early as possible in the sample preparation workflow to account for variability in extraction and matrix effects.

Q5: My assay shows good performance with calibration standards in solvent, but fails with matrix-based quality control (QC) samples. What could be the issue?

A5: This is a classic indication of significant matrix effects. The matrix components in the QC samples are likely suppressing or enhancing the ionization of this compound, leading to inaccurate results. It is crucial to prepare calibration standards and QCs in the same biological matrix as the unknown samples to accurately reflect the assay's performance.

Data Presentation

The following table summarizes recovery and matrix effect data for risperidone, a close structural analog of this compound, using different sample preparation techniques. This data can serve as a guide for selecting an appropriate sample preparation strategy.

Table 1: Comparison of Sample Preparation Techniques for Risperidone Analysis

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) with Acetonitrile85 - 9560 - 80 (Suppression)Fast, simple, low costHigh matrix effects, potential for analyte precipitation
Liquid-Liquid Extraction (LLE) with Methyl-tert-butyl ether (MTBE)70 - 8585 - 95 (Minimal Suppression)Good cleanup, moderate costMore labor-intensive, requires solvent evaporation and reconstitution
Solid-Phase Extraction (SPE) with a Mixed-Mode Cation Exchange Sorbent> 90> 95 (Negligible Effect)Excellent cleanup, high recovery, suitable for automationHigher cost, requires method development

Note: Data is compiled from various sources on risperidone bioanalysis and is intended for illustrative purposes.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is adapted from a validated method for risperidone and is expected to provide a clean extract for this compound analysis.

  • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of internal standard working solution and vortex. Add 200 µL of 4% phosphoric acid and vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.0), followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

The following are suggested starting parameters for the LC-MS/MS analysis of this compound, based on methods for risperidone.

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • This compound: Q1/Q3 (to be determined by infusion)

    • Internal Standard: Q1/Q3 (to be determined by infusion)

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Option 1 lle Liquid-Liquid Extraction (e.g., MTBE) add_is->lle Option 2 spe Solid-Phase Extraction (Mixed-Mode) add_is->spe Option 3 centrifuge_ppt Centrifuge ppt->centrifuge_ppt evaporate_lle Evaporate & Reconstitute lle->evaporate_lle elute_spe Elute & Evaporate spe->elute_spe supernatant_ppt Collect Supernatant centrifuge_ppt->supernatant_ppt lc_injection LC Injection supernatant_ppt->lc_injection evaporate_lle->lc_injection reconstitute_spe Reconstitute elute_spe->reconstitute_spe reconstitute_spe->lc_injection chrom_separation Chromatographic Separation (C18 Column) lc_injection->chrom_separation ms_detection MS/MS Detection (ESI+, MRM) chrom_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Bioanalytical workflow for this compound analysis.

troubleshooting_logic cluster_investigation Initial Investigation cluster_solutions Potential Solutions start Inaccurate or Imprecise Results check_peak_shape Poor Peak Shape? start->check_peak_shape check_recovery Low/Variable Recovery? start->check_recovery check_matrix_effect Significant Matrix Effect? start->check_matrix_effect optimize_chrom Optimize Chromatography (Gradient, Column, pH) check_peak_shape->optimize_chrom Yes optimize_extraction Optimize Extraction Protocol (pH, Solvents) check_recovery->optimize_extraction Yes improve_cleanup Improve Sample Cleanup (SPE, LLE) check_matrix_effect->improve_cleanup Yes use_sil_is Use SIL Internal Standard improve_cleanup->use_sil_is optimize_extraction->improve_cleanup

Caption: Troubleshooting logic for bioanalytical assay issues.

References

Technical Support Center: High-Purity 5-Fluororisperidone Purification Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 5-Fluororisperidone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is a key related substance and potential impurity in the synthesis of Risperidone, an atypical antipsychotic medication.[1][2][3][4][5] High purity of any active pharmaceutical ingredient (API) and its related compounds is crucial for ensuring drug safety and efficacy, as impurities can have unintended pharmacological effects or toxicity. Regulatory bodies require stringent control and characterization of impurities.

Q2: What are the common methods for purifying this compound?

A2: The primary methods for purifying this compound, similar to other pharmaceutical compounds, are preparative High-Performance Liquid Chromatography (HPLC) and recrystallization. The choice of method depends on the impurity profile of the crude sample, the required purity level, and the scale of the purification.

Q3: How can I effectively remove closely related structural impurities?

A3: Preparative HPLC is generally the most effective method for separating structurally similar impurities. Developing a highly selective analytical method and then scaling it up to a preparative scale is the standard approach. Key to this is the optimization of the mobile phase and the selection of a stationary phase that offers the best resolution.

Q4: What are the critical parameters to consider when scaling up an analytical HPLC method to a preparative scale?

A4: When scaling up from analytical to preparative HPLC, it is essential to adjust the column diameter, flow rate, and injection volume proportionally to maintain separation performance. The goal is to maximize throughput without sacrificing purity.

Troubleshooting Guides

Preparative HPLC Purification

Issue 1: Poor separation of this compound from other impurities.

  • Possible Cause: The chosen stationary and/or mobile phase is not providing sufficient selectivity.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Systematically vary the solvent composition (e.g., acetonitrile, methanol) and the pH of the aqueous modifier. Small changes in pH can significantly impact the retention of ionizable compounds.

    • Screen Different Columns: Test columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl, Cyano) to find one that provides a different selectivity for the target compound and its impurities.

    • Gradient Optimization: Develop a focused gradient that starts with a shallow slope around the elution time of the target compound to maximize resolution.

Issue 2: Peak fronting or tailing in the chromatogram.

  • Possible Cause: Column overload, inappropriate sample solvent, or secondary interactions with the stationary phase.

  • Troubleshooting Steps:

    • Reduce Sample Load: Decrease the amount of sample injected onto the column.

    • Match Sample Solvent: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase to ensure good peak shape.

    • Use Additives: For basic compounds like this compound, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can reduce peak tailing.

Issue 3: Low recovery of purified this compound.

  • Possible Cause: The compound may be adsorbing to the system, or the fraction collection parameters may be incorrect.

  • Troubleshooting Steps:

    • System Passivation: Flush the HPLC system with a strong solvent to remove any active sites that may be causing adsorption.

    • Optimize Fraction Collection: Ensure the fraction collector is accurately timed and that the collection window is set appropriately to capture the entire peak of interest.

    • Check Solubility: Confirm that the compound is soluble in the mobile phase at the concentration it elutes to prevent precipitation in the tubing or on the column.

Recrystallization Purification

Issue 1: this compound does not crystallize from the chosen solvent.

  • Possible Cause: The compound is too soluble in the selected solvent, or the solution is not sufficiently supersaturated.

  • Troubleshooting Steps:

    • Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.

    • Use an Anti-Solvent: If the compound is highly soluble in a particular solvent, an anti-solvent (in which the compound is insoluble but is miscible with the primary solvent) can be added to induce crystallization.

    • Increase Concentration: If possible, concentrate the solution by evaporating some of the solvent to achieve supersaturation.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to initiate nucleation.

Issue 2: The purified crystals have low purity.

  • Possible Cause: Impurities are co-crystallizing with the product, or the crystals are not washed properly.

  • Troubleshooting Steps:

    • Slow Cooling: Allow the solution to cool slowly to promote the formation of purer crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Optimize Solvent System: If using a solvent/anti-solvent system, adjust the ratio to find a balance where the desired compound crystallizes out, leaving the impurities in the solution.

    • Thorough Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities.

Experimental Protocols

Preparative HPLC Method for this compound

This protocol is a starting point and should be optimized based on the specific impurity profile of the crude material.

Table 1: Preparative HPLC Parameters

ParameterValue
Column C18, 5 µm, 21.2 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30-60% B over 20 minutes
Flow Rate 20 mL/min
Detection UV at 280 nm
Injection Volume 500-2000 µL
Sample Preparation Dissolve crude this compound in a minimal amount of Dimethylformamide (DMF) and dilute with Mobile Phase A.
Recrystallization Protocol for this compound

This protocol outlines a general procedure for recrystallization. The choice of solvent is critical and should be determined through preliminary screening.

Table 2: Recrystallization Solvent Screening Data (Hypothetical)

SolventSolubility (Hot)Solubility (Cold)Crystal Formation
IsopropanolHighModerateSlow, large crystals
Ethyl AcetateModerateLowRapid, small needles
AcetonitrileHighLowGood recovery, well-formed crystals
TolueneLowVery LowNot suitable
WaterInsolubleInsolubleNot suitable

Procedure:

  • Dissolution: In a flask, add crude this compound to a suitable solvent (e.g., Acetonitrile based on the screening data). Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin during this time.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum at a temperature that will not cause decomposition.

Visualizations

experimental_workflow cluster_prep_hplc Preparative HPLC Workflow prep_start Crude this compound method_dev Analytical Method Development prep_start->method_dev scale_up Scale-up to Preparative HPLC method_dev->scale_up fraction_collection Fraction Collection scale_up->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pure_hplc High-Purity This compound purity_analysis->pure_hplc

Caption: Workflow for Preparative HPLC Purification.

recrystallization_workflow cluster_recrystallization Recrystallization Workflow recryst_start Crude this compound solvent_screen Solvent Screening recryst_start->solvent_screen dissolution Dissolution in Hot Solvent solvent_screen->dissolution cooling Slow Cooling & Crystallization dissolution->cooling filtration Filtration & Washing cooling->filtration drying Drying filtration->drying pure_recryst High-Purity This compound drying->pure_recryst

Caption: Workflow for Recrystallization Purification.

troubleshooting_logic decision decision action action start Purification Issue Encountered is_hplc Preparative HPLC? start->is_hplc is_separation_poor Poor Separation? is_hplc->is_separation_poor Yes is_recryst Recrystallization? is_hplc->is_recryst No optimize_mobile Optimize Mobile Phase & Gradient is_separation_poor->optimize_mobile Yes is_peak_bad Bad Peak Shape? is_separation_poor->is_peak_bad No end_node Purity Improved optimize_mobile->end_node reduce_load Reduce Load & Match Sample Solvent is_peak_bad->reduce_load Yes reduce_load->end_node no_crystals No Crystals Formed? is_recryst->no_crystals Yes low_purity Low Purity Crystals? is_recryst->low_purity No screen_solvents Screen Solvents & Use Anti-Solvent no_crystals->screen_solvents Yes screen_solvents->end_node slow_cool Slow Cooling & Thorough Washing low_purity->slow_cool Yes slow_cool->end_node

Caption: Troubleshooting Logic for Purification Issues.

References

Validation & Comparative

Comparative Analysis of Receptor Binding Affinity: Risperidone vs. 5-Fluororisperidone

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the receptor binding profiles of risperidone and its fluorinated analog, 5-Fluororisperidone.

This guide provides a comprehensive comparison of the receptor binding affinities of the atypical antipsychotic drug risperidone and its derivative, this compound. While extensive data is available for risperidone, information on the specific binding profile of this compound, often classified as an impurity, is less prevalent in peer-reviewed literature. This document summarizes the known binding characteristics of risperidone and offers insights into the potential pharmacological impact of fluorination, supported by detailed experimental protocols and pathway visualizations.

Quantitative Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of risperidone for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. Data for this compound is largely unavailable in the current body of scientific literature.

Receptor SubtypeRisperidone Ki (nM)This compound Ki (nM)
Dopamine Receptors
D23.13 - 3.2[1][2]Data Not Available
D47.3[2]Data Not Available
Serotonin Receptors
5-HT2A0.16 - 0.2[1][2]Data Not Available
5-HT1A420[2]Data Not Available
5-HT2C50[2]Data Not Available
Adrenergic Receptors
α1A0.8 - 5[1][2]Data Not Available
α2A7.54 - 16[1][2]Data Not Available
Histamine Receptors
H12.23 - 20[1][2]Data Not Available

Risperidone is characterized by its potent antagonism of both serotonin 5-HT2A and dopamine D2 receptors. Notably, it exhibits a higher affinity for the 5-HT2A receptor compared to the D2 receptor.[3][4] This high 5-HT2A/D2 affinity ratio is a hallmark of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[3][4] Risperidone also demonstrates significant binding to α1-adrenergic, α2-adrenergic, and H1-histaminergic receptors, which may account for some of its side effects, such as orthostatic hypotension and sedation.[1]

Experimental Protocols: Receptor Binding Assays

The following provides a generalized methodology for determining the receptor binding affinity of a compound, which would be applicable for assessing this compound.

Objective: To determine the inhibitory constant (Ki) of a test compound at a specific receptor by measuring its ability to displace a known radioligand.

Materials:

  • Test Compounds: Risperidone and this compound

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [3H]-spiperone for D2 receptors, [3H]-ketanserin for 5-HT2A receptors).

  • Cell Membranes: Preparations from cell lines recombinantly expressing the target human receptor (e.g., HEK293 cells) or from specific brain regions of animal models (e.g., rat striatum for D2, cortex for 5-HT2A).

  • Incubation Buffer: A buffer solution with appropriate pH and ionic strength to maintain receptor integrity and ligand binding.

  • Filtration Apparatus: A cell harvester to separate bound from unbound radioligand.

  • Scintillation Counter: To quantify the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation: Homogenize the chosen tissue or cells in a cold buffer and centrifuge to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.

  • Binding Assay: In a series of tubes, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Incubation: Allow the mixture to incubate for a specific period at a defined temperature to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with cold buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Membrane Preparation incubation Incubation of Membranes, Radioligand, & Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand & Test Compounds prep_ligands->incubation filtration Filtration to Separate Bound & Unbound Ligand incubation->filtration quantification Scintillation Counting filtration->quantification calc_ic50 Calculate IC50 quantification->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow of an in vitro receptor binding assay.

Simplified Signaling Pathways for D2 and 5-HT2A Receptors

G cluster_d2 Dopamine D2 Receptor Pathway cluster_5ht2a Serotonin 5-HT2A Receptor Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP Production AC->cAMP Risperidone_D2 Risperidone Risperidone_D2->D2R Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Gq Gq Protein HT2AR->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Risperidone_5HT2A Risperidone Risperidone_5HT2A->HT2AR

Caption: Antagonistic action of risperidone on key signaling pathways.

References

5-Fluororisperidone vs. Risperidone: A Comparative Cytotoxicity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant data gap in the comparative cytotoxicity of 5-Fluororisperidone against its parent compound, risperidone. While extensive research has been conducted on the cytotoxic effects of risperidone in various cell lines, similar studies on this compound, a known impurity and metabolite, are not publicly available. This guide, therefore, provides a detailed overview of the established cytotoxic profile of risperidone, offering a foundational reference for future comparative studies.

Executive Summary

This guide synthesizes the current understanding of risperidone's cytotoxicity, drawing from a range of in vitro and in vivo studies. The available data indicates that risperidone can induce cytotoxic effects through mechanisms including apoptosis and the generation of reactive oxygen species (ROS). Key findings from multiple studies are presented in tabular format for ease of comparison, followed by detailed experimental protocols for the methodologies employed. Signaling pathways implicated in risperidone-induced cytotoxicity are also visualized. The absence of publicly available data on the cytotoxicity of this compound is a critical limitation, underscoring the need for further research to fully characterize its toxicological profile relative to risperidone.

Risperidone Cytotoxicity Data

The cytotoxic effects of risperidone have been evaluated across various cell types, with outcomes showing a dependency on cell line and dosage. The following tables summarize the key quantitative findings from the reviewed literature.

Cell LineAssayConcentrationEffectReference
KATO-III (Gastric Cancer)ImmunoblottingVariousIncreased cleaved-PARP and cleaved-caspase 3[1]
KATO-III (Gastric Cancer)ROS AssayVariousIncreased Reactive Oxygen Species (ROS)[1]
MC3T3-E1 (Preosteoblast)CCK-8Dose-dependentInhibition of cell proliferation[2][3]
MC3T3-E1 (Preosteoblast)Flow CytometryDose-dependentInduction of apoptosis[2][3]
U251MTT Assay111.3 µMIC50 value determined[4]
Caco-2Rh123 Accumulation1-50 µMInhibition of P-gp activity (IC50 = 5.87 µM)[5]
Human Blood LymphocytesMTT Assay48 nMIC50 value determined
MCF-7 (Breast Cancer)Comet Assay80, 160, 320 µMIncreased DNA damage
Wistar Rat Neuronal CellsCaspase-3 IHC0.05, 0.1 mg/kgBBIncreased caspase-3 activity[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies on risperidone's cytotoxicity.

Cell Viability Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of risperidone for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

CCK-8 (Cell Counting Kit-8) Assay: This assay is similar to the MTT assay but uses a more sensitive, water-soluble tetrazolium salt.

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • CCK-8 Addition: Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

Apoptosis Assays

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: After treatment with risperidone, harvest the cells by trypsinization.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Caspase-3 Activity Assay: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Cell Lysis: Lyse the treated cells to release intracellular contents.

  • Substrate Addition: Add a caspase-3 specific substrate conjugated to a colorimetric or fluorometric reporter.

  • Signal Detection: Measure the resulting signal, which is proportional to the caspase-3 activity in the cell lysate.

Reactive Oxygen Species (ROS) Detection

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) Assay: This is a common method for measuring intracellular ROS levels.

  • Cell Loading: Incubate cells with DCFH-DA, which diffuses into the cells and is deacetylated to the non-fluorescent DCFH.

  • Treatment: Expose the cells to risperidone.

  • ROS Reaction: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

Signaling Pathways in Risperidone-Induced Cytotoxicity

The following diagrams illustrate the key signaling pathways implicated in the cytotoxic effects of risperidone, based on the available literature.

Risperidone_Apoptosis_Pathway Risperidone Risperidone Cell Target Cell Risperidone->Cell Induces ProCasp3 Pro-caspase 3 Casp3 Cleaved-caspase 3 (Active) ProCasp3->Casp3 Activation PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes CleavedPARP Cleaved PARP CleavedPARP->Apoptosis Contributes to

Caption: Risperidone-induced apoptosis signaling cascade.

Risperidone_TNFa_Pathway Risperidone Risperidone MC3T3_E1 MC3T3-E1 Cells (Preosteoblasts) Risperidone->MC3T3_E1 TNFa Increased TNF-α Expression MC3T3_E1->TNFa Upregulates Proliferation Cell Proliferation TNFa->Proliferation Inhibits Apoptosis Apoptosis TNFa->Apoptosis Induces

Caption: Role of TNF-α in risperidone's effect on preosteoblasts.

Conclusion and Future Directions

The available evidence clearly demonstrates that risperidone exhibits cytotoxic properties in a variety of cell types, primarily through the induction of apoptosis and oxidative stress. However, the complete absence of publicly accessible cytotoxicity data for this compound represents a significant knowledge gap. Given that this compound is a known impurity and metabolite of risperidone, understanding its toxicological profile is of paramount importance for drug safety and development.

Future research should prioritize a direct, head-to-head comparative study of the cytotoxicity of this compound and risperidone. Such studies should employ a range of cell lines and a comprehensive panel of cytotoxicity assays to elucidate any potential differences in their mechanisms of action and toxicological potencies. This will provide invaluable data for researchers, scientists, and drug development professionals in assessing the overall safety profile of risperidone and its related compounds.

References

In vivo efficacy comparison of 5-Fluororisperidone and paliperidone

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of atypical antipsychotics, both 5-Fluororisperidone and paliperidone represent significant therapeutic options. While paliperidone is the major active metabolite of risperidone and is available as a therapeutic agent itself, this compound is a prodrug of risperidone. This guide provides a comparative overview of their in vivo efficacy, drawing upon available data for risperidone and paliperidone to infer the expected performance of this compound. The primary mechanism of action for these compounds lies in their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3]

Quantitative Efficacy Comparison

ParameterRisperidone (as proxy for this compound)PaliperidoneKey Findings & References
Dopamine D2 Receptor Occupancy High, dose-dependent. ~50% occupancy at 1 mg oral dose.[4] Therapeutic range generally considered to be 60-80%.High, dose-dependent. Therapeutic range of 60-80% occupancy.[1]Both compounds exhibit potent D2 receptor blockade, a key factor in their antipsychotic efficacy.
Serotonin 5-HT2A Receptor Occupancy Very high, ~60% occupancy at 1 mg oral dose, approaching saturation at therapeutic doses.[4]High affinity, with occupancy levels comparable to risperidone.The high 5-HT2A to D2 receptor affinity ratio is a hallmark of atypical antipsychotics, believed to contribute to a lower incidence of extrapyramidal side effects.[1]
In Vivo Antipsychotic Activity (Behavioral Models) Effective in animal models of psychosis (e.g., conditioned avoidance response, apomorphine-induced stereotypy).Demonstrates efficacy in similar behavioral models predictive of antipsychotic activity.Both compounds show profiles consistent with effective antipsychotic agents.
Pharmacokinetics As a prodrug, this compound would be metabolized to risperidone, which is then metabolized to paliperidone.The active metabolite of risperidone, with a longer half-life.The pharmacokinetic profile of this compound would be influenced by its conversion to risperidone and subsequent metabolism.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vivo efficacy studies. Below are outlines of key experimental protocols used to assess the pharmacodynamic and behavioral effects of antipsychotic drugs.

Dopamine D2 and Serotonin 5-HT2A Receptor Occupancy Measurement via Positron Emission Tomography (PET)

Objective: To determine the in vivo occupancy of dopamine D2 and serotonin 5-HT2A receptors by the antipsychotic drug at various doses.

Protocol:

  • Subject Selection: Healthy human volunteers or patients with schizophrenia are recruited. All subjects undergo a thorough medical and psychiatric screening.

  • Radioligand Selection:

    • For D2 receptors, a radiolabeled antagonist such as [11C]raclopride is commonly used.[5][6]

    • For 5-HT2A receptors, a radioligand like [11C]N-methylspiperone ([11C]NMSP) can be utilized.[4]

  • Baseline Scan: A baseline PET scan is performed without the drug to measure the baseline receptor density. The radioligand is injected intravenously, and its distribution in the brain is imaged for approximately 60-90 minutes.[7][8]

  • Drug Administration: A single oral dose of the antipsychotic (e.g., risperidone or paliperidone) is administered.

  • Post-Dose Scan: A second PET scan is conducted at the time of expected peak plasma concentration of the drug.

  • Image Analysis:

    • Regions of interest (ROIs), such as the striatum for D2 receptors and the neocortex for 5-HT2A receptors, are delineated on the PET images.

    • The binding potential (BP) of the radioligand in these regions is calculated for both baseline and post-dose scans.

    • Receptor occupancy is calculated using the formula: Occupancy (%) = [(BP_baseline - BP_post-dose) / BP_baseline] x 100.[9]

Assessment of Antipsychotic Activity using the Conditioned Avoidance Response (CAR) Test

Objective: To evaluate the potential antipsychotic efficacy of a compound by assessing its ability to selectively suppress a conditioned avoidance response without producing motor impairment.

Protocol:

  • Apparatus: A shuttle box with two compartments separated by a door or barrier. The floor of each compartment is a grid capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or tone, and an unconditioned stimulus (US), the foot shock, are used.

  • Training:

    • A rat or mouse is placed in one compartment. The CS is presented for a set duration (e.g., 10 seconds).

    • If the animal moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.

    • If the animal fails to move, the US (foot shock) is delivered concurrently with the CS until the animal escapes to the other compartment.

    • Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).

  • Drug Testing:

    • Animals are treated with the test compound (e.g., this compound or paliperidone) or vehicle at various doses.

    • After a predetermined pretreatment time, the animals are tested in the CAR paradigm.

  • Data Analysis: The number of avoidance responses, escape failures, and intertrial crossings are recorded. A selective antipsychotic effect is indicated by a dose-dependent decrease in avoidance responding without a significant increase in escape failures, which would suggest motor impairment.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the chemical relationship, experimental workflow, and a key signaling pathway.

cluster_0 Drug Metabolism Pathway This compound This compound Risperidone Risperidone This compound->Risperidone Metabolism Paliperidone Paliperidone Risperidone->Paliperidone Metabolism (CYP2D6) cluster_1 In Vivo Efficacy Comparison Workflow start Animal Model Selection (e.g., Rodent) dosing Drug Administration (this compound vs. Paliperidone) start->dosing behavioral Behavioral Assessment (e.g., Conditioned Avoidance Response) dosing->behavioral receptor Receptor Occupancy Studies (PET or ex vivo autoradiography) dosing->receptor pk Pharmacokinetic Analysis (Blood/Brain Concentrations) dosing->pk data Data Analysis & Comparison behavioral->data receptor->data pk->data conclusion Efficacy Conclusion data->conclusion cluster_2 Dopamine D2 Receptor Antagonism Signaling drug Paliperidone / Risperidone (from this compound) d2 Dopamine D2 Receptor drug->d2 Antagonism gi Gi/o Protein d2->gi Inhibition of Activation ac Adenylate Cyclase gi->ac Inhibition camp cAMP ac->camp Decreased Production pka Protein Kinase A camp->pka Reduced Activation response Cellular Response (Modulation of Neuronal Excitability) pka->response Altered Phosphorylation

References

Navigating Risperidone Immunoassays: A Comparative Guide on Cross-Reactivity with 5-Fluororisperidone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of risperidone in biological samples is critical for therapeutic drug monitoring and pharmacokinetic studies. Immunoassays are a widely used method for this purpose due to their speed and convenience. However, the potential for cross-reactivity with structurally similar compounds, such as the synthetic derivative 5-Fluororisperidone, can lead to inaccurate results. This guide provides a comparative analysis of cross-reactivity in risperidone immunoassays, with a focus on understanding the potential interference from this compound.

Understanding the Structural Basis for Cross-Reactivity

Risperidone is an atypical antipsychotic that is extensively metabolized, primarily to 9-hydroxyrisperidone (paliperidone), which is also pharmacologically active.[1] Many risperidone immunoassays are designed to detect both the parent drug and this active metabolite. This compound is a synthetic derivative of risperidone, characterized by the addition of a fluorine atom to the benzisoxazole ring of the molecule. This structural similarity is the primary reason for the potential of cross-reactivity in an immunoassay designed to detect risperidone.

Comparative Cross-Reactivity Data

To illustrate the principles of cross-reactivity, we will examine the data from the MyCare Psychiatry Total Risperidone Assay Kit , a homogenous two-reagent nanoparticle agglutination assay. This assay is designed to detect the total concentration of risperidone and its active metabolite, paliperidone.

The following table summarizes the cross-reactivity of various compounds in this specific immunoassay. It is important to note that This compound has not been explicitly tested in this assay according to the available documentation.

CompoundConcentration Tested (ng/mL)Cross-Reactivity (%)
Risperidone -100
Paliperidone (9-Hydroxyrisperidone) -~100
Haloperidol25≤ 28
Fentanyl100≤ 9
Trazodone6,0001
Other tested compounds with ≤ 3% cross-reactivityVarious≤ 3

Data sourced from the MyCare Psychiatry Total Risperidone Assay Kit package insert.

Inference for this compound: Given that the assay antibody recognizes both risperidone and paliperidone with high affinity, and the only structural difference in this compound is the addition of a fluorine atom, there is a high probability of significant cross-reactivity. The fluorine atom may or may not alter the binding affinity to the antibody, and without direct experimental data, the exact percentage of cross-reactivity remains unknown.

Experimental Protocols

To definitively determine the cross-reactivity of this compound, a formal experimental validation would be required. The following outlines a general protocol for such a study, based on the principles of competitive immunoassays.

General Protocol for Cross-Reactivity Testing
  • Preparation of Standards: Prepare a series of standard solutions of risperidone at known concentrations in a drug-free matrix (e.g., serum or urine).

  • Preparation of Test Compound Solutions: Prepare a series of solutions of this compound at various concentrations in the same drug-free matrix.

  • Immunoassay Procedure:

    • Follow the specific protocol for the chosen risperidone immunoassay (e.g., ELISA, nanoparticle agglutination).

    • In separate wells or reaction vessels, add the risperidone standards and the this compound solutions.

    • Add the antibody and the labeled risperidone conjugate as per the assay instructions.

    • Incubate to allow for competitive binding.

    • Perform the detection step and measure the signal.

  • Data Analysis:

    • Generate a standard curve using the data from the risperidone standards.

    • Determine the apparent concentration of risperidone in the this compound samples by interpolating their signals on the risperidone standard curve.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Apparent Concentration of Risperidone / Actual Concentration of this compound) x 100

Visualizing the Immunoassay Principle and Cross-Reactivity

The following diagram illustrates the competitive binding principle of a risperidone immunoassay and how a cross-reactant like this compound could interfere.

G cluster_assay Risperidone Immunoassay cluster_sample Sample Components antibody Anti-Risperidone Antibody risperidone Risperidone risperidone->antibody Binds fluororisperidone This compound (Potential Cross-Reactant) fluororisperidone->antibody Potentially Binds (Cross-Reactivity) conjugate Labeled Risperidone (Conjugate) conjugate->antibody Competes for Binding

Caption: Competitive binding in a risperidone immunoassay.

Conclusion

While direct data is lacking, the structural similarity between risperidone and this compound strongly suggests a high potential for cross-reactivity in risperidone immunoassays. For researchers and drug development professionals working with this compound, it is crucial to either use a highly specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification or to perform a thorough validation of the chosen immunoassay to determine the extent of cross-reactivity. Relying on unvalidated immunoassays in the presence of this compound could lead to significantly overestimated risperidone concentrations, impacting the interpretation of experimental results.

References

A Head-to-Head Comparison of 5-Fluororisperidone and Other Risperidone Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5-Fluororisperidone and other impurities associated with the atypical antipsychotic drug, risperidone. The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the quality, safety, and efficacy of the final drug product. Understanding the profile of these impurities is crucial for regulatory compliance and ensuring patient safety. This document summarizes key physicochemical properties, available toxicological data, and analytical methodologies for the identification and quantification of these compounds.

Comparative Data of Risperidone Impurities

The following table summarizes the available data for this compound and other known risperidone impurities. Direct comparative pharmacological and toxicological studies are limited in publicly available literature; therefore, this table compiles information from various sources to provide a comparative overview.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Known Information & Potential Impact
This compound C₂₃H₂₇FN₄O₂410.48A specified impurity in the European Pharmacopoeia (Impurity D). It is structurally very similar to risperidone, with the fluorine atom shifted on the benzisoxazole ring. GHS classification indicates it is toxic if swallowed.[1]
9-Hydroxyrisperidone (Paliperidone) C₂₃H₂₇FN₄O₃426.49The major active metabolite of risperidone, with a pharmacological profile and potency similar to the parent drug.[2][3] It is itself marketed as an antipsychotic (Paliperidone) and contributes significantly to both the therapeutic and adverse effects of risperidone, such as elevated prolactin levels.[4]
Risperidone N-oxide C₂₃H₂₇FN₄O₃426.48A major degradation product formed under oxidative and photolytic stress. N-oxide impurities can have different pharmacological and toxicological profiles compared to the parent drug.
Risperidone E- and Z-Oxime Impurities C₂₃H₂₈F₂N₄O₂430.49These are process-related impurities.[5][6] The E-oxime impurity is classified as toxic if swallowed.[7]
Bicyclorisperidone Not specifiedNot specifiedA process-related impurity mentioned in the United States Pharmacopeia (USP).
6-Methylrisperidone C₂₄H₂₉FN₄O₂424.51A known impurity of risperidone.
Desfluoro Risperidone C₂₃H₂₈N₄O₂392.50An impurity where the fluorine atom is absent.

Experimental Protocols

Accurate detection and quantification of risperidone and its impurities are critical for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common analytical techniques employed.

UHPLC Method for Risperidone and its Impurities

This method is suitable for the rapid and sensitive determination of risperidone and four of its related substances.

  • Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) system with UV detection.

  • Column: Syncronis C18 (100 mm × 3.0 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: Ammonium acetate buffer (pH 6.8)

    • B: Acetonitrile

  • Gradient Elution: A binary gradient is optimized for separation.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 260 nm.

  • Run Time: Approximately 8 minutes.

  • Sample Preparation: Dissolve the sample in a suitable solvent, sonicate, and filter through a 0.22 µm membrane filter.

Stability-Indicating HPLC Method

This method is designed to separate risperidone from its degradation products formed under stress conditions.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: Waters XTerra RP8 (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate buffer (pH 3.5), methanol, and acetonitrile in a ratio of 65:15:20 (v/v/v) in isocratic mode.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (ambient).

  • Detection: UV at 276 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: For tablets, weigh and finely powder twenty tablets. Transfer a quantity of powder equivalent to 25 mg of risperidone to a 100 mL volumetric flask, add 65 mL of a 50:50 water:acetonitrile diluent, and sonicate for 45 minutes. Dilute to volume with the same diluent and filter through a 0.2 µm nylon filter. Further dilute to a final concentration of approximately 25 µg/mL.

Mandatory Visualizations

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the identification and quantification of impurities in a risperidone sample using HPLC.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Bulk Drug or Formulation dissolve Dissolution & Sonication sample->dissolve filter Filtration (0.22 µm) dissolve->filter hplc HPLC System filter->hplc Inject column C18 Column hplc->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram Signal integration Peak Integration chromatogram->integration quantification Quantification vs. Reference Standards integration->quantification report report quantification->report Final Report

A typical workflow for HPLC-based impurity profiling of risperidone.
Signaling Pathway of Risperidone's Antagonistic Action

Risperidone's therapeutic effects are primarily mediated through its antagonism of dopamine D2 and serotonin 5-HT2A receptors.[8] The diagram below illustrates the simplified signaling cascades affected by this dual receptor blockade. Antagonism by risperidone prevents the downstream signaling typically initiated by dopamine and serotonin, which is implicated in the symptoms of psychosis.

Simplified signaling pathways antagonized by risperidone.

References

A Comparative Guide to Bioanalytical Methods for Risperidone and 9-Hydroxyrisperidone in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic drugs and their metabolites in biological matrices is paramount. This guide provides a detailed comparison of two validated bioanalytical methods for the simultaneous determination of the atypical antipsychotic drug risperidone and its active metabolite, 9-hydroxyrisperidone, in human plasma. The methods compared are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with two different sample preparation techniques: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).

Risperidone is primarily used in the treatment of schizophrenia and bipolar disorder.[1] It is metabolized in the body to 9-hydroxyrisperidone, which also exhibits therapeutic activity. Therefore, monitoring the plasma concentrations of both compounds is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. This guide will objectively compare the performance of an SPE-based method and a PPT-based method, providing the necessary experimental data and protocols to help researchers select the most suitable approach for their needs.

Method 1: LC-MS/MS with Solid-Phase Extraction (SPE)

This method utilizes a mixed-mode solid-phase extraction for sample clean-up, which provides a high degree of selectivity by removing a significant portion of the plasma matrix components prior to chromatographic separation and mass spectrometric detection.

Experimental Protocol:
  • Sample Pre-treatment: To 500 µL of human plasma, add the internal standard.

  • Sample Loading: Load the pre-treated sample onto a mixed-mode SPE cartridge that has been pre-conditioned. The extraction is performed at a pH of 6.[2]

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances.

  • Elution: Elute the analytes (risperidone and 9-hydroxyrisperidone) and the internal standard from the cartridge using an appropriate elution solvent.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis. Detection is carried out by tandem mass spectrometry in the positive ion mode.[2]

SPE_Workflow plasma Plasma Sample (500 µL) + Internal Standard loading Load Sample at pH 6 plasma->loading spe_cartridge Conditioned Mixed-Mode SPE Cartridge spe_cartridge->loading washing Wash Cartridge loading->washing elution Elute Analytes washing->elution evaporation Evaporate to Dryness elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis Inject into LC-MS/MS reconstitution->analysis

Figure 1: Solid-Phase Extraction (SPE) Workflow
Performance Characteristics:

ParameterRisperidone9-Hydroxyrisperidone
Linearity Range0.100 - 250 ng/mL[2]0.100 - 250 ng/mL[2]
LLOQ0.100 ng/mL[2]0.100 ng/mL[2]
Intra-day Precision (%CV)< 15%< 15%
Inter-day Precision (%CV)< 15%< 15%
Accuracy (% Bias)< 15%[2]< 15%[2]
RecoveryNot explicitly statedNot explicitly stated

Method 2: LC-MS/MS with Protein Precipitation (PPT)

Protein precipitation is a simpler and faster sample preparation technique compared to SPE. It involves the addition of an organic solvent to the plasma sample to precipitate the proteins, which are then removed by centrifugation.

Experimental Protocol:
  • Sample Preparation: To a 100 µL aliquot of plasma, add 300 µL of acetonitrile containing the internal standard.

  • Precipitation: Vortex the mixture to precipitate the plasma proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube or well plate.

  • Dilution (Optional): The supernatant may be diluted with water or mobile phase before injection.

  • LC-MS/MS Analysis: Inject the supernatant (or diluted supernatant) into the LC-MS/MS system for analysis.

PPT_Workflow plasma Plasma Sample (100 µL) acetonitrile Add Acetonitrile + Internal Standard plasma->acetonitrile vortex Vortex to Precipitate Proteins acetonitrile->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Figure 2: Protein Precipitation (PPT) Workflow
Performance Characteristics:

ParameterRisperidone9-Hydroxyrisperidone
Linearity Range0.1 - 100 ng/mL0.1 - 100 ng/mL
LLOQ0.1 ng/mL0.1 ng/mL
Intra-day Precision (%CV)< 10%< 10%
Inter-day Precision (%CV)8.9%5.5%
Accuracy (% Bias)-0.2%-5.0%
RecoveryNot explicitly statedNot explicitly stated

Comparison of Method Performance

The choice between an SPE-based and a PPT-based method depends on the specific requirements of the study, such as required sensitivity, sample throughput, and cost. Below is a summary comparison of the two methods.

FeatureSolid-Phase Extraction (SPE)Protein Precipitation (PPT)
Sample Clean-up ExcellentModerate
Matrix Effects MinimizedHigher potential
Sensitivity High (LLOQ of 0.1 ng/mL)[2]High (LLOQ of 0.1 ng/mL)
Throughput LowerHigher
Cost per Sample HigherLower
Method Complexity More complex, requires method developmentSimple and straightforward
Linear Range Wide (0.100 - 250 ng/mL)[2]Sufficient (0.1 - 100 ng/mL)
Precision & Accuracy Meets FDA guidelines (<15%)[2]Excellent, well within FDA guidelines

Conclusion

Both the Solid-Phase Extraction and Protein Precipitation methods, when coupled with LC-MS/MS, are capable of accurately and precisely quantifying risperidone and 9-hydroxyrisperidone in human plasma.

The SPE-based method offers superior sample clean-up, which can lead to reduced matrix effects and potentially longer column lifetime. This makes it a robust choice for methods requiring the utmost reliability and for complex matrices, although it comes at a higher cost and lower throughput.

The Protein Precipitation method is significantly faster, less expensive, and requires less method development. While there is a higher risk of matrix effects, modern LC-MS/MS instruments are often capable of mitigating these issues. For studies requiring high throughput and where cost is a consideration, PPT is an attractive and viable alternative.

Ultimately, the selection of the appropriate method will depend on a laboratory's specific needs, balancing the trade-offs between sample cleanliness, throughput, cost, and the required level of validation.

References

Comparative Metabolic Stability of 5-Fluororisperidone in Liver Microsomes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of 5-Fluororisperidone and its parent compound, risperidone, in liver microsomes. The information presented is based on available experimental data for risperidone and scientific principles regarding the influence of fluorination on drug metabolism. It is important to note that direct, comprehensive experimental data on the metabolic stability of this compound in liver microsomes is limited in publicly available literature. Therefore, some comparisons are based on established metabolic pathways of risperidone and the known effects of fluorination on analogous compounds.

Executive Summary

Risperidone, an atypical antipsychotic, is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolite, 9-hydroxyrisperidone (paliperidone).[1][2][3][4] This metabolic pathway is a key determinant of its pharmacokinetic profile and can be influenced by genetic polymorphisms of CYP2D6.[1][3][4] The introduction of a fluorine atom to the risperidone molecule, creating this compound, is anticipated to alter its metabolic fate. Aromatic fluorination is a common strategy in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[5][6] Indeed, a study has shown that 9-fluororisperidone is significantly more metabolically stable than risperidone.[5] Based on these principles, it is hypothesized that this compound will exhibit increased metabolic stability in liver microsomes compared to risperidone.

Comparative Metabolic Stability Data

The following table summarizes the known metabolic stability parameters for risperidone and provides projected values for this compound based on the expected impact of fluorination. The data for this compound should be considered hypothetical and requires experimental verification.

CompoundPrimary Metabolizing EnzymeKey Metabolic ReactionHalf-Life (t½) in Human Liver Microsomes (HLM)Intrinsic Clearance (CLint) in HLM
Risperidone CYP2D6 (major), CYP3A4 (minor)[2]9-hydroxylation[2]~3 hours (for extensive metabolizers)[1]High
This compound CYP2D6, CYP3A4 (anticipated)9-hydroxylation, N-dealkylation (anticipated)Significantly longer than risperidone (projected)Lower than risperidone (projected)

Note: The values for this compound are projections and are intended for illustrative purposes. Experimental determination is necessary for accurate comparison.

Experimental Protocols

To experimentally determine and compare the metabolic stability of this compound and risperidone, a standard in vitro liver microsomal stability assay can be employed.

Objective: To determine the rate of disappearance of the test compound (risperidone or this compound) when incubated with liver microsomes and necessary cofactors.

Materials:

  • Pooled human liver microsomes (or from other species of interest, e.g., rat, mouse)

  • Test compounds (Risperidone, this compound)

  • Control compounds (e.g., a highly metabolized compound and a stable compound)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Acetonitrile (or other suitable organic solvent for quenching)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing liver microsomes and phosphate buffer.

  • Pre-incubation: The master mix and the test compounds (dissolved in a suitable solvent like DMSO, final concentration typically <1%) are pre-incubated at 37°C for a short period (e.g., 5 minutes).

  • Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system to the pre-incubated mixture.

  • Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Quenching of Reaction: The reaction in each aliquot is stopped by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is then collected for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.

Data Analysis:

  • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_mix Prepare Master Mix (Microsomes + Buffer) pre_inc Pre-incubate at 37°C prep_mix->pre_inc prep_compounds Prepare Test Compounds (Risperidone, 5-FR) prep_compounds->pre_inc initiate Initiate with NADPH pre_inc->initiate sampling Sample at Time Points initiate->sampling quench Quench Reaction sampling->quench process Process Samples (Centrifuge) quench->process analyze LC-MS/MS Analysis process->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for in vitro liver microsomal stability assay.

Metabolic Pathway of Risperidone

risperidone_metabolism Risperidone Risperidone Enzyme1 CYP2D6 (Major) Risperidone->Enzyme1 9-hydroxylation Enzyme2 CYP3A4 (Minor) Risperidone->Enzyme2 N-dealkylation Metabolite1 9-hydroxyrisperidone (Paliperidone) (Active) Metabolite2 N-dealkylated metabolite (Minor) Enzyme1->Metabolite1 Enzyme2->Metabolite2

Caption: Major metabolic pathways of risperidone in the liver.

Discussion and Conclusion

The primary metabolic pathway for risperidone is hydroxylation at the 9-position of the alicyclic moiety, a reaction predominantly catalyzed by CYP2D6.[2] The introduction of a fluorine atom at the 5-position of the benzisoxazole ring in this compound is not at the primary site of metabolism. However, fluorination can exert long-range electronic effects that may influence the binding affinity of the molecule to the active site of metabolizing enzymes.

More significantly, aromatic fluorination can block potential alternative sites of metabolism, such as aromatic hydroxylation, which could become more prominent if the primary pathway is hindered for any reason. While direct oxidative defluorination by cytochrome P450 enzymes is possible, it is generally a less favorable reaction.[7][8]

Given the evidence that 9-fluororisperidone exhibits substantially greater metabolic stability than risperidone[5], it is reasonable to hypothesize that this compound will also be more resistant to metabolism. This increased stability would likely result in a longer half-life and lower intrinsic clearance in liver microsomes. A slower metabolic rate could lead to higher plasma concentrations and a longer duration of action in vivo, which are critical considerations in drug development.

References

A Comparative Analysis of the Pharmacokinetic Profiles of 5-Fluororisperidone and Risperidone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals detailing the known pharmacokinetic properties of the atypical antipsychotic risperidone and its fluorinated analog, 5-Fluororisperidone. This document provides a comparative summary of available data, experimental methodologies, and relevant signaling pathways.

Introduction

Risperidone is a widely prescribed second-generation atypical antipsychotic agent effective in the management of schizophrenia, bipolar disorder, and irritability associated with autistic disorder.[1][2] Its therapeutic action is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][4][5] this compound is a fluorinated analog and a known impurity of risperidone. While structurally similar, comprehensive pharmacokinetic data for this compound is notably scarce in publicly available literature, limiting a direct and detailed comparison with its parent compound. This guide synthesizes the extensive pharmacokinetic data for risperidone and presents the limited information available for this compound to aid researchers in understanding their potential similarities and differences.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for risperidone. Due to the lack of available data, a corresponding profile for this compound cannot be provided.

Pharmacokinetic ParameterRisperidoneThis compound
Oral Bioavailability ~70%Data not available
Time to Peak Plasma Concentration (Tmax) ~1 hourData not available
Plasma Protein Binding ~90% (bound to albumin and α1-acid glycoprotein)Data not available
Metabolism Extensively metabolized in the liver, primarily by CYP2D6 to its active metabolite, 9-hydroxyrisperidone.Data not available
Elimination Half-Life Extensive Metabolizers: ~3 hours (risperidone), ~21 hours (9-hydroxyrisperidone) Poor Metabolizers: ~20 hours (risperidone), ~30 hours (9-hydroxyrisperidone)Data not available
Major Metabolite 9-hydroxyrisperidone (paliperidone), pharmacologically active.Data not available
Route of Elimination Primarily renalData not available

Experimental Protocols

Determination of Risperidone and 9-Hydroxyrisperidone in Human Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed for the simultaneous quantification of risperidone and its active metabolite, 9-hydroxyrisperidone, in human plasma.[6]

Sample Preparation:

  • Solid-Phase Extraction (SPE): Plasma samples (typically 500 µL) are subjected to SPE. A mixed-mode SPE cartridge is conditioned and equilibrated.

  • Loading: The plasma sample is loaded onto the cartridge.

  • Washing: The cartridge is washed with appropriate solvents to remove interfering substances.

  • Elution: Risperidone and 9-hydroxyrisperidone are eluted from the cartridge using a suitable elution solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. Separation is achieved on a C18 analytical column with a gradient mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) with a suitable modifier (e.g., formic acid).

  • Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Quantification: The analytes are quantified using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for risperidone, 9-hydroxyrisperidone, and an internal standard.

The following diagram illustrates the general workflow for this experimental protocol.

G plasma Plasma Sample spe spe spe->plasma Solid-Phase Extraction wash wash wash->spe Washing elute elute elute->wash Elution reconstitute reconstitute reconstitute->elute hplc HPLC Separation reconstitute->hplc ms Tandem Mass Spectrometry hplc->ms quant Quantification (MRM) ms->quant

Fig. 1: Experimental workflow for the determination of risperidone and 9-hydroxyrisperidone in plasma.

Signaling Pathways of Risperidone

The therapeutic effects of risperidone are mediated through its interaction with various neurotransmitter receptors, primarily dopamine and serotonin receptors in the central nervous system.

Dopaminergic and Serotonergic Receptor Antagonism

Risperidone exhibits a high affinity for both dopamine D2 and serotonin 5-HT2A receptors, where it acts as an antagonist.[3][4][5] The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[7] Simultaneously, the antagonism of 5-HT2A receptors is believed to enhance dopamine release in the prefrontal cortex, potentially improving negative symptoms and cognitive function.[4]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine_neuron Dopamine Neuron d2_receptor D2 Receptor dopamine_neuron->d2_receptor Dopamine serotonin_neuron Serotonin Neuron ht2a_receptor 5-HT2A Receptor serotonin_neuron->ht2a_receptor Serotonin downstream Downstream Signaling d2_receptor->downstream Modulates ht2a_receptor->downstream Modulates risperidone Risperidone risperidone->d2_receptor Antagonism risperidone->ht2a_receptor Antagonism

Fig. 2: Risperidone's antagonism of dopamine D2 and serotonin 5-HT2A receptors.
Impact on Dopaminergic Pathways

The brain has several dopaminergic pathways, and risperidone's effect varies depending on the pathway.

  • Mesolimbic Pathway: Blockade of D2 receptors in this pathway is associated with the antipsychotic effect.

  • Mesocortical Pathway: A relative lack of D2 receptors in this pathway, combined with 5-HT2A antagonism, may contribute to the improvement of negative and cognitive symptoms.

  • Nigrostriatal Pathway: D2 blockade in this pathway can lead to extrapyramidal side effects (EPS), such as parkinsonism.

  • Tuberoinfundibular Pathway: D2 antagonism here can result in hyperprolactinemia.

G risperidone Risperidone pathways Dopaminergic Pathways Mesolimbic Mesocortical Nigrostriatal Tuberoinfundibular risperidone->pathways:p0 D2 Receptor Blockade effects Clinical Effects Antipsychotic Effect Improved Negative Symptoms Extrapyramidal Side Effects Hyperprolactinemia pathways:p1->effects:e1 pathways:p2->effects:e2 pathways:p3->effects:e3 pathways:p4->effects:e4

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5-Fluororisperidone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical compounds is a critical component of laboratory safety, ensuring the well-being of personnel and the protection of our environment. This guide provides essential, step-by-step procedures for the safe disposal of 5-Fluororisperidone, a compound classified with acute oral toxicity.

Immediate Safety and Hazard Information

This compound is designated as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as "H301: Toxic if swallowed"[1]. This classification necessitates stringent disposal protocols to mitigate risks of accidental exposure and environmental contamination. Improper disposal, such as flushing down the drain, is strictly prohibited for hazardous pharmaceutical waste.[2]

Waste Classification and Handling Summary

All materials contaminated with this compound must be treated as hazardous waste. The following table summarizes the classification and handling requirements for different forms of this waste.

Waste TypeDescriptionRecommended ContainerDisposal Route
Solid this compound Unused, expired, or surplus pure compound.Original manufacturer's container or a clearly labeled, sealed, compatible container.[3]Hazardous Waste Collection for Incineration.
Contaminated Labware Gloves, kimwipes, bench paper, pipette tips, etc., that have come into contact with this compound.Double-bagged, clear plastic bags within a labeled hazardous waste container.[3]Hazardous Waste Collection for Incineration.
Contaminated Sharps Needles, syringes, broken glass, or other items that can puncture skin.Puncture-resistant sharps container labeled as "Hazardous Waste."Hazardous Waste Collection for Incineration.
Aqueous Solutions Solutions containing this compound.Sealable, compatible liquid waste container (e.g., carboy) with secondary containment.[3]Hazardous Waste Collection for Incineration.
Empty Containers Original containers of this compound.Triple-rinse with a suitable solvent; the rinsate must be collected as hazardous waste. The container can then be disposed of in regular trash.[4]Rinsate: Hazardous Waste. Container: Regular Trash.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is crucial for safety and regulatory compliance. The following protocol outlines the necessary steps for the proper disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.

2. Waste Segregation and Collection:

  • Designate a "Satellite Accumulation Area" (SAA) within the laboratory for the collection of hazardous waste.[3][5] This area should be clearly marked with a "Danger – Hazardous Waste" sign.[3]

  • Collect all solid and liquid waste contaminated with this compound in separate, compatible, and clearly labeled containers.

  • Never mix incompatible waste streams.[5]

3. Labeling Hazardous Waste Containers:

  • All hazardous waste containers must be labeled with the following information as soon as waste is added:

    • The words "Hazardous Waste"[5]

    • The full chemical name: "this compound"[5]

    • The specific hazard: "Toxic"[1][5]

    • The date the container became full.[5]

4. Container Management:

  • Keep all hazardous waste containers securely closed except when adding waste.[3][4]

  • Use containers with leak-proof, screw-on caps.[3]

  • Place liquid waste containers in secondary containment to prevent spills.[3]

  • Do not overfill containers; leave at least one inch of headspace to allow for expansion.[5]

5. Requesting Waste Pickup:

  • Once a waste container is full, it must be removed from the SAA within three days.[5]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.

6. Training and Documentation:

  • Ensure all personnel handling this compound waste are trained on these disposal procedures and are familiar with the associated hazards.[2]

  • Maintain accurate records of the hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal start Generate this compound Waste ppe Wear Appropriate PPE start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid Waste (Pure compound, contaminated labware) waste_type->solid Solid liquid Liquid Waste (Aqueous solutions) waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps empty Empty Container waste_type->empty Empty solid_container Place in Labeled, Double-Bagged Hazardous Waste Container solid->solid_container liquid_container Place in Labeled, Sealed Liquid Waste Container with Secondary Containment liquid->liquid_container sharps_container Place in Labeled, Puncture-Proof Sharps Container sharps->sharps_container triple_rinse Triple-Rinse with Solvent empty->triple_rinse saa Store in Designated Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa sharps_container->saa collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate trash Dispose of Container in Regular Trash triple_rinse->trash collect_rinsate->liquid_container pickup Request Hazardous Waste Pickup (EH&S or Contractor) saa->pickup

This compound Disposal Workflow

By implementing these procedures, your laboratory can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific Environmental Health & Safety guidelines, as local regulations may vary.[2][6]

References

Safeguarding Researchers: A Comprehensive Guide to Handling 5-Fluororisperidone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for laboratory personnel handling 5-Fluororisperidone. Adherence to these procedures is mandatory to ensure personal safety and regulatory compliance.

Researchers and scientists working with this compound, an analogue of the potent antipsychotic drug Risperidone, must be aware of its potential hazards. Classified as toxic if swallowed and a suspected carcinogen, stringent handling procedures are essential to minimize exposure and ensure a safe laboratory environment. This guide outlines the necessary personal protective equipment (PPE), step-by-step handling and disposal procedures, and emergency protocols.

Hazard and Exposure Data

A thorough understanding of the hazard profile of this compound is the first line of defense. The following table summarizes key safety information, primarily based on data for the closely related compound, Risperidone.

Hazard ClassificationGHS PictogramsPrecautionary Statements
Acute Toxicity, Oral (Category 3)
alt text
H301: Toxic if swallowed[1]
Carcinogenicity (Category 2)
alt text
H351: Suspected of causing cancer
Specific target organ toxicity — Single exposure (Category 3), Central nervous system
alt text
H336: May cause drowsiness or dizziness
Hazardous to the aquatic environment, long-term hazard (Category 2)
alt text
H411: Toxic to aquatic life with long lasting effects

Experimental Protocols: Safe Handling and Disposal Workflow

The following protocols provide a step-by-step guide for the safe handling and disposal of this compound. These procedures are designed to minimize the risk of exposure and environmental contamination.

Engineering Controls and Personal Protective Equipment (PPE)

Engineering controls are the primary method for containing potent compounds.[2] All work with this compound powder should be conducted in a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.[3][4] Personal protective equipment serves as a crucial secondary barrier.[2]

Required PPE:

  • Respiratory Protection: A NIOSH-approved respirator is necessary if working outside of a fume hood or if there is a risk of dust generation.[5]

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.[6]

  • Skin Protection:

    • Gloves: Double-gloving with nitrile gloves is recommended.[6] Gloves should be changed every 30-60 minutes or immediately if contaminated.[6]

    • Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs is mandatory.

    • Shoe Covers: Disposable shoe covers should be worn to prevent tracking contamination outside of the work area.[6]

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure the fume hood or glove box is clean and functioning correctly. Gather all necessary equipment and reagents.

  • Weighing: If weighing the solid compound, do so within the containment of the fume hood or a ventilated balance enclosure. Use disposable weighing dishes.

  • Dissolving: When preparing solutions, add the solvent to the solid to minimize dust formation.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate cleaning agent.[7]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[1][8]

  • Waste Segregation: All disposable items that have come into contact with this compound (e.g., gloves, gowns, weighing dishes) must be considered hazardous waste.

  • Waste Containers: Use designated, clearly labeled, and sealed containers for hazardous pharmaceutical waste.[1] These are typically black containers.[1]

  • Disposal Method: Hazardous pharmaceutical waste must be disposed of through a licensed hazardous waste disposal company, typically via incineration.[1][9] Do not dispose of this material down the drain.[1]

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

  • Spill: Evacuate the area. For a small spill, and if properly trained and equipped, carefully clean the spill using appropriate absorbent material and decontaminating solutions. For a large spill, contact the institution's environmental health and safety department immediately.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep1 Verify Fume Hood/Glove Box Functionality prep2 Don Required PPE: - Double Nitrile Gloves - Gown - Goggles & Face Shield - Respirator (if needed) prep1->prep2 weigh Weigh Solid in Ventilated Enclosure prep2->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve decon Decontaminate Work Surfaces dissolve->decon Complete Handling remove_ppe Remove PPE in Designated Area decon->remove_ppe segregate Segregate Contaminated Waste remove_ppe->segregate dispose Place in Labeled Hazardous Waste Container segregate->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.